857678-38-7
Description
Properties
CAS No. |
857678-38-7 |
|---|---|
Molecular Formula |
C₆₉H₁₁₃N₂₃O₂₄ |
Molecular Weight |
1648.78 |
sequence |
One Letter Code: VQNRFNSAITNLGNT |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 857678-38-7 (GSK2193874): A Potent and Selective TRPV4 Channel Antagonist
Introduction
In the landscape of contemporary drug discovery, the precise modulation of ion channels represents a pivotal strategy for therapeutic intervention in a host of human diseases. The compound 857678-38-7, also known as GSK2193874, has emerged as a first-in-class, orally bioavailable small molecule that exhibits high potency and selectivity as an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of GSK2193874, designed for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, cellular consequences, and the preclinical evidence that underpins its therapeutic potential, particularly in the context of diseases characterized by endothelial barrier dysfunction, such as pulmonary edema associated with heart failure.[1][2]
The Target: Understanding the TRPV4 Channel
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel permeable to Ca2+ that belongs to the TRP superfamily.[5][6][7] It functions as a polymodal sensor, activated by a diverse array of physical and chemical stimuli including:
-
Mechanical Stress: Hypotonicity, shear stress, and membrane stretch.[5][8]
-
Endogenous Ligands: Arachidonic acid and its metabolites, such as epoxyeicosatrienoic acids (EETs), as well as endocannabinoids.[5][6]
-
Synthetic Agonists: Phorbol esters (e.g., 4α-phorbol 12,13-didecanoate or 4α-PDD) and the potent and selective agonist GSK1016790A.[6][8][9]
TRPV4 is ubiquitously expressed, with notable presence in the vascular endothelium, particularly in the lungs, where it plays a critical role in regulating vascular permeability and tone.[1][5][10]
TRPV4 Gating and Activation Signaling
The gating of the TRPV4 channel is a complex process involving both direct and indirect mechanisms.[11] Mechanical forces are thought to be transduced to the channel through the lipid bilayer and the cytoskeleton.[11] Chemical and thermal stimuli can directly interact with the channel or modulate its activity through intracellular signaling cascades.[5]
Key signaling pathways involved in TRPV4 activation include:
-
Phospholipase A2 (PLA2): Mechanical stimuli can activate PLA2, leading to the production of arachidonic acid, which is then metabolized by cytochrome P450 epoxygenases to EETs, potent activators of TRPV4.[5][8][9]
-
Phospholipase C (PLC): Activation of PLC can also contribute to TRPV4 activation.[5][12]
-
Protein Kinase A (PKA) and Protein Kinase C (PKC): These kinases can phosphorylate TRPV4, sensitizing the channel to other stimuli.[5][9]
Upon activation, TRPV4 mediates the influx of Ca2+, which acts as a second messenger to initiate a variety of downstream cellular responses.[11] In endothelial cells, a rise in intracellular Ca2+ can lead to the activation of Ca2+-activated potassium channels, nitric oxide synthase (eNOS), and pathways that modulate cell-cell junctions and cytoskeletal architecture, ultimately impacting endothelial barrier function.[11][13][14]
GSK2193874: A Deep Dive into its Mechanism of Action
GSK2193874 acts as a potent and selective antagonist of the TRPV4 channel.[1][2] Its mechanism of action is centered on the direct blockade of the channel, preventing the influx of cations, most notably Ca2+, in response to activating stimuli.
Direct Channel Blockade
GSK2193874 directly interacts with the TRPV4 channel protein, although the precise binding site is not fully elucidated in the provided search results. This interaction prevents the conformational changes necessary for channel opening, effectively inhibiting its function. This has been demonstrated in whole-cell patch-clamp studies where GSK2193874 was shown to inhibit native endothelial TRPV4 currents.[15]
Inhibition of Calcium Influx
The primary consequence of GSK2193874's interaction with the TRPV4 channel is the inhibition of Ca2+ influx.[15][16] This has been experimentally verified in vitro using Ca2+ imaging assays with fluorescent dyes like Fura-2 AM. In these assays, GSK2193874 effectively blocks the increase in intracellular Ca2+ concentration induced by TRPV4 agonists.[15]
Preservation of Endothelial Barrier Integrity
In the context of pulmonary edema, the over-activation of TRPV4 in the lung endothelium leads to a breakdown of the endothelial barrier, resulting in fluid leakage into the alveolar space.[1][17] GSK2193874, by blocking TRPV4-mediated Ca2+ influx, prevents the downstream signaling events that lead to endothelial barrier disruption. This includes preventing the contraction of endothelial cells and the disassembly of cell-cell junctions.[16][18] This effect has been quantified in vitro using transendothelial electrical resistance (TEER) measurements and transwell permeability assays, where GSK2193874 maintains the integrity of the endothelial monolayer in the presence of TRPV4 activators.[18][19]
Signaling Pathway of GSK2193874 Action
The mechanism of action of GSK2193874 can be visualized as an interruption of the pathological signaling cascade initiated by TRPV4 activation.
Caption: Mechanism of action of GSK2193874 in preventing pulmonary edema.
Quantitative Data Summary
The potency and pharmacokinetic properties of GSK2193874 have been characterized in several studies.
| Parameter | Species | Value | Reference |
| IC50 (TRPV4) | Human | 40 nM | [15] |
| Rat | 2 nM | [15] | |
| Selectivity | Other TRP Channels (TRPV1, TRPA1, TRPC3, TRPC6, TRPM8) | IC50 > 25 µM | [2] |
| Pharmacokinetics | Rat (oral) | t1/2 = 10 h, F = 31% | [2] |
| Dog (oral) | t1/2 = 31 h, F = 53% | [2] |
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the mechanism of action of GSK2193874.
Calcium Influx Assay Using Fura-2 AM
This assay measures changes in intracellular calcium concentration in response to TRPV4 activation and its inhibition by GSK2193874.
Workflow Diagram:
Caption: Workflow for a Fura-2 AM based calcium influx assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media in a 96-well black, clear-bottom plate until confluent.[20]
-
Fura-2 AM Loading: Prepare a Fura-2 AM loading solution (e.g., 1 µg/mL in recording buffer).[21] Remove the culture medium and incubate the cells with the Fura-2 AM solution for 30 minutes at room temperature in the dark.[21]
-
Washing: Gently wash the cells twice with recording buffer to remove extracellular dye.[21]
-
Pre-incubation with GSK2193874: Incubate the cells with varying concentrations of GSK2193874 or vehicle control for a specified period (e.g., 30 minutes).
-
Agonist Addition: Add a known concentration of a TRPV4 agonist (e.g., GSK1016790A) to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm using a fluorescence plate reader.[20]
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. This ratio is proportional to the intracellular Ca2+ concentration.[21]
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPV4 channels in the cell membrane.
Step-by-Step Methodology:
-
Cell Preparation: Plate HUVECs on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate intracellular solution.[22]
-
Gigaohm Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[23]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[22]
-
Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential (e.g., -70 mV). Apply voltage ramps or steps to elicit TRPV4 currents.[24][25]
-
Compound Application: Perfuse the cell with a solution containing a TRPV4 agonist to activate the channels and record the resulting current. Subsequently, apply GSK2193874 to observe the inhibition of the agonist-induced current.[18]
In Vitro Endothelial Permeability (Transwell) Assay
This assay assesses the integrity of an endothelial cell monolayer by measuring the passage of a tracer molecule.
Workflow Diagram:
Caption: Workflow for an in vitro endothelial permeability assay using transwells.
Step-by-Step Methodology:
-
Monolayer Formation: Seed HUVECs onto collagen-coated permeable supports (transwell inserts) and culture until a confluent monolayer is formed.[26][27]
-
Treatment: Treat the endothelial monolayer with GSK2193874 or vehicle, followed by a TRPV4 agonist.[26]
-
Permeability Measurement: Add a high molecular weight fluorescent tracer (e.g., FITC-Dextran) to the upper chamber of the transwell.[26]
-
Incubation: Incubate for a specific duration (e.g., 2-24 hours) to allow the tracer to pass through the monolayer into the lower chamber.[26]
-
Quantification: Collect the medium from the lower chamber and measure its fluorescence using a plate reader. The amount of fluorescence is directly proportional to the permeability of the endothelial monolayer.[26][28]
In Vivo Efficacy
The in vitro mechanistic understanding of GSK2193874 is strongly supported by in vivo studies. In animal models of heart failure, oral administration of GSK2193874 has been shown to prevent and resolve pulmonary edema.[15][16][17] For instance, in a rat model of acute heart failure induced by aortic banding, a single oral dose of GSK2193874 significantly inhibited the formation of pulmonary edema and improved arterial oxygenation.[15] Furthermore, in a mouse model of myocardial infarction-induced heart failure, chronic treatment with GSK2193874 resolved existing pulmonary edema.[15][17] Importantly, these therapeutic effects were achieved without significant effects on heart rate or blood pressure, suggesting a favorable safety profile.[2][29]
Selectivity and Off-Target Profile
A critical aspect of a therapeutic candidate is its selectivity. GSK2193874 has been profiled against a wide range of receptors and ion channels and has demonstrated high selectivity for TRPV4.[2] It shows significantly lower potency against other members of the TRP channel family.[2] Early in its development, a precursor compound showed off-target effects on L-type calcium channels, which was successfully engineered out in the discovery of GSK2193874.[2] While highly selective, some studies have noted potential off-target effects at much higher concentrations on channels such as hERG, but these are well above the therapeutic concentrations required for TRPV4 inhibition.[30]
Conclusion
GSK2193874 (857678-38-7) is a potent, selective, and orally active antagonist of the TRPV4 ion channel. Its mechanism of action is centered on the direct blockade of the channel, thereby inhibiting the influx of calcium and preventing the downstream signaling cascades that lead to increased endothelial permeability. This has been robustly demonstrated in a variety of in vitro assays and validated in in vivo models of pulmonary edema. The comprehensive understanding of its mechanism of action, coupled with its favorable pharmacokinetic and selectivity profile, positions GSK2193874 as a promising therapeutic agent for diseases driven by TRPV4-mediated endothelial barrier dysfunction. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential in human diseases.
References
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Liedtke, W. (2003). Molecular Mechanisms of TRPV4 Gating. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. NCBI. Available from: [Link]
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- Vriens, J., et al. (2004). Cell swelling, heat, and chemical agonists use distinct pathways for the activation of the cation channel TRPV4. Proceedings of the National Academy of Sciences, 101(1), 396-401.
- Thorneloe, K. S., et al. (2012). An Orally Active TRPV4 Channel Blocker Prevents and Resolves Pulmonary Edema Induced by Heart Failure.
- Schaefer, M. (2020). TRPV4—A Missing Link Between Mechanosensation and Immunity. Frontiers in Immunology, 11, 332.
- Sonkusare, S. K. (2024). Endothelial Cell TRPV4 Channels Turn to the Dark Side During Hypertension. Hypertension, 81(1), 86-88.
- Fam, S. R., et al. (2019). Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line. American Journal of Physiology-Cell Physiology, 317(4), C749-C763.
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JoVE. (n.d.). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Retrieved from [Link]
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Molecular Devices. (n.d.). Fura 2 QBT Calcium Kit. Retrieved from [Link]
- An update on regulation of the polymodal TRPV4 channel by protein phosphoryl
- Recent advances on the structure and the function relationships of the TRPV4 ion channel. (2024). Taylor & Francis Online.
- Nilius, B., et al. (2003). The TRPV4 channel: structure-function relationship and promiscuous gating behaviour. Pflügers Archiv - European Journal of Physiology, 446(3), 298-303.
- Nilius, B., et al. (2004). TRPV4 calcium entry channel: A paradigm for gating diversity.
- Cheung, M., et al. (2017). Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4. ACS Medicinal Chemistry Letters, 8(5), 549-554.
- Mendoza, S. A., et al. (2020). TRPV4: A Physio and Pathophysiologically Significant Ion Channel. MDPI.
- Chen, Y., et al. (2021). Endothelial TRPV4 channels prevent tumor growth and metastasis via modulation of tumor angiogenesis and vascular integrity. eLife, 10, e65337.
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BMG LABTECH. (n.d.). Monitoring intracellular calcium using fluorescent dyes in a mid-throughput assay. Retrieved from [Link]
- Cheung, M., et al. (2017). Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4. ACS Medicinal Chemistry Letters.
- Hong, K., et al. (2021). Endothelial pannexin 1–TRPV4 channel signaling lowers pulmonary arterial pressure in mice. eLife, 10, e69222.
- Ca2+ imaging with FURA-2 AM. (n.d.). Moodle@Units.
- Cheung, M., et al. (2017). Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4. PubMed.
- Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4. (n.d.).
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Millipore. (n.d.). In Vitro Vascular Permeability Assay (24-Well). Retrieved from [Link]
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Alomone Labs. (n.d.). Endothelial Transwell Permeability Assay Kit. Retrieved from [Link]
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Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
- Thorneloe, K. S., et al. (2012). GSK2193874 inhibits endothelial cell TRPV4 currents and preserves...
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Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
- Chen, M. B., et al. (2017). In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems. Journal of Visualized Experiments, (123), 55546.
- Foster, E., et al. (2022). Systemic application of the transient receptor potential vanilloid-type 4 antagonist GSK2193874 induces tail vasodilation in a mouse model of thermoregulation. Experimental Physiology, 107(8), 896-907.
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Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]
- Schlegel, N., et al. (2019). Differential modulation of transendothelial electrical resistance by TRPV4 agonists is mediated by apoptosis and/or necrosis. Scientific Reports, 9(1), 13543.
-
Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using high throughput automated patch clamp system QPatch and Qube 384. Retrieved from [Link]
- Foster, E., et al. (2022).
- Li, Y., et al. (2024). Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages. STAR Protocols, 5(4), 103598.
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The Molecular Dynamics of AT13387 (Onalespib): A Next-Generation HSP90 Inhibitor and Client Protein Degradation Dynamics
Executive Summary
The 90 kDa heat shock protein (HSP90) is an evolutionarily conserved molecular chaperone responsible for the folding, stabilization, and proteolytic turnover of "client proteins"—many of which are critical oncogenic drivers[1]. First-generation HSP90 inhibitors, such as the geldanamycin analogues (e.g., 17-AAG), were severely limited in the clinic by hepatotoxicity, formulation instability, and rapid clearance[1][2].
AT13387 (Onalespib) represents a second-generation, non-ansamycin, small-molecule inhibitor of HSP90 discovered via fragment-based drug design[1][3]. By competitively binding to the N-terminal ATP-binding site of HSP90 with exceptional affinity (
Mechanistic Foundation: The Chaperone Cycle and AT13387 Intervention
Under normal physiological conditions, HSP90 operates in a highly regulated ATP-dependent conformational cycle. Client proteins (such as mutant EGFR, HER2, AKT, and KIT) are loaded onto the HSP90 complex. ATP binding triggers a conformational closure of the HSP90 dimer, clamping the client protein and allowing it to achieve its active, mature conformation.
AT13387 disrupts this causality. By occupying the N-terminal ATP pocket, AT13387 locks HSP90 in an ADP-bound, open conformation[1].
-
Client Release: The client protein cannot achieve its mature fold and is released in an unstable state.
-
E3 Ligase Recruitment: The unfolded client is recognized by E3 ubiquitin ligases (such as CHIP).
-
Proteasomal Degradation: The client is polyubiquitinated and degraded by the ubiquitin-proteasome system (UPS)[1].
-
HSF1 Activation (The Biomarker): HSP90 normally sequesters Heat Shock Factor 1 (HSF1). AT13387-mediated inhibition releases HSF1, which translocates to the nucleus and drives the transcription of HSP70. Therefore, HSP70 induction is the definitive biochemical hallmark of successful HSP90 inhibition [2][4].
Fig 1. Mechanistic pathway of AT13387-induced HSP90 client protein degradation.
Quantitative Degradation Kinetics & Key Client Proteins
AT13387 exhibits broad-spectrum anti-tumor activity because it simultaneously degrades multiple nodes of oncogenic signaling networks. It is highly potent across various malignancies, including non-small cell lung cancer (NSCLC), melanoma, gastrointestinal stromal tumors (GIST), and colon cancer[2][4][5].
A defining characteristic of AT13387 is its prolonged duration of action . In vitro, a 24-hour exposure to AT13387 maximally suppresses client proteins; remarkably, after the drug is washed out, client depletion and signaling suppression (e.g., phospho-ERK, phospho-S6) persist for at least 48 hours[4]. In vivo, a single dose maintains EGFR and pAKT suppression in tumor xenografts for up to 72 hours, enabling less frequent (e.g., once-weekly) dosing schedules[4].
Table 1: AT13387 Efficacy and Target Client Degradation Profiles
| Cell Line Model | Cancer Type | Primary Degraded Clients | Downstream Signaling Inhibited | IC50 / GI50 |
| A375 | Melanoma | AKT, CDK4 | Phospho-S6, Phospho-ERK | 18 nM[3][6] |
| NCI-H1975 | NSCLC (EGFR L858R/T790M) | Mutant EGFR, AKT | Phospho-EGFR, pAKT | ~13–260 nM*[4] |
| GIST882 / GIST430 | GIST (Imatinib Sensitive/Resistant) | KIT, AKT | Phospho-KIT, pAKT | < 100 nM[2] |
| LS174T | Colon Adenocarcinoma | DNA-PKcs, ATM, EGFR | DNA Repair Pathways | 12.3 nM[5] |
| A431 | Squamous Cell Carcinoma | EGFR, AKT | Cell Survival/Proliferation | 17.9 nM[5] |
*GI50 range across a broader 30-cell line panel.
Experimental Workflow: Validating Client Protein Degradation
To rigorously evaluate the efficacy of AT13387 in preclinical models, researchers must employ a self-validating Western Blot protocol. This protocol does not merely measure the disappearance of a protein; it establishes causality by confirming target engagement via compensatory biomarker induction.
The Self-Validating Protocol System
When designing an AT13387 degradation assay, three distinct readouts must be multiplexed:
-
The Target Client (e.g., Total EGFR, Total KIT): Demonstrates physical degradation[2][4].
-
The Phospho-Target (e.g., pEGFR, pAKT): Demonstrates functional signaling collapse[4].
-
HSP70 (The Positive Control): Confirms that the degradation is specifically due to HSP90 inhibition (via HSF1 release), ruling out off-target cytotoxicity[2][4].
Step-by-Step Methodology
Step 1: Cell Culture and Seeding
Seed target cells (e.g., NCI-H1975 or GIST882) into 6-well plates at a density of
Step 2: AT13387 Treatment Kinetics Prepare AT13387 in DMSO. Perform a dose-response treatment (e.g., Vehicle, 10 nM, 30 nM, 100 nM, 300 nM, 1 μM) to establish the degradation IC50. Concurrently, run a time-course assay (e.g., 6h, 12h, 24h, 48h, 72h) at a fixed concentration (e.g., 250 nM) to map the degradation kinetics[2][4].
Step 3: Protein Extraction (Critical Phase) Aspirate media and wash cells with ice-cold PBS. Lyse cells using RIPA buffer. Crucial Causality Step: Because HSP90 inhibition rapidly collapses phospho-signaling, the lysis buffer must be heavily supplemented with broad-spectrum protease and phosphatase inhibitor cocktails to prevent artifactual dephosphorylation during extraction[6]. Centrifuge at 12,000 rpm for 15 mins at 4°C and collect the supernatant.
Step 4: SDS-PAGE and Transfer Resolve equal amounts of protein (typically 20-30 μg) using a 4%–12% Bis-Tris gradient gel to accommodate high molecular weight clients (like EGFR at 170 kDa) and smaller downstream effectors (like AKT at 60 kDa)[2]. Transfer to a nitrocellulose or PVDF membrane.
Step 5: Immunoblotting Block membranes and incubate overnight at 4°C with primary antibodies:
-
Anti-EGFR / Anti-KIT (Client depletion)
-
Anti-pAKT / Anti-pERK (Signaling ablation)
-
Anti-HSP70 (Target engagement confirmation)
Step 6: Detection Utilize HRP-conjugated secondary antibodies and Enhanced Chemiluminescence (ECL) for detection. Quantify band intensities via densitometry, normalizing client protein levels to the GAPDH loading control[7].
Fig 2. Standardized Western Blot workflow for validating AT13387 client degradation.
Translational Insights: Beyond Basic Degradation
The pharmacokinetic and pharmacodynamic profile of AT13387 distinguishes it from earlier HSP90 inhibitors. While it is rapidly cleared from the systemic circulation (minimizing peripheral toxicity), it exhibits profound tumor-specific retention[3][4].
This unique property has driven its clinical development. In xenograft models of NSCLC and GIST, AT13387 successfully degrades client proteins and halts tumor growth even when administered on an intermittent, once-weekly schedule[2][4]. Furthermore, by degrading client proteins involved in DNA repair (such as ATM and DNA-PKcs), AT13387 serves as a highly potent radiosensitizer, preventing cancer cells from recovering from radiation-induced double-strand breaks[5].
By mastering the degradation dynamics of AT13387, researchers can better design combination therapies—pairing this foundational chaperone inhibitor with targeted kinase inhibitors or radiotherapy to fully dismantle oncogenic survival networks.
References
-
National Institutes of Health (PMC). Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors. Available at:[Link]
-
National Institutes of Health (PMC). The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer. Available at:[Link]
-
National Institutes of Health (PMC). The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells. Available at:[Link]
-
AACR Journals. The HSP90 Inhibitor, AT13387, Is Effective against Imatinib-Sensitive and -Resistant Gastrointestinal Stromal Tumor Models. Available at:[Link]
-
ACS Publications. HSP90 Mediates Targeted Degradation of Nonclient Protein PARP1 for Breast Cancer Treatment. Available at:[Link]
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Onalespib (AT13387): High-Affinity Binding Kinetics and Mechanistic Action on HSP90
[1]
Executive Summary
This technical guide details the binding pharmacology of Onalespib (AT13387) , a second-generation, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] Unlike first-generation ansamycins (e.g., 17-AAG), AT13387 exhibits superior structural stability and an extended residence time within the target pocket.
The core mechanism involves high-affinity competitive binding (
Structural Mechanism of Action
The ATP-Mimetic Interface
HSP90 functions as a homodimer, utilizing ATP hydrolysis to drive the conformational clamping required for client protein folding. AT13387 intercepts this cycle by occupying the N-terminal ATP-binding pocket (Bergerat fold).
-
Resorcinol Anchor: The chemical core of AT13387 features a resorcinol moiety (2,4-dihydroxy-5-isopropylphenyl). This fragment is critical; the hydroxyl groups form a direct hydrogen bond network with conserved aspartate (Asp93) and water molecules deep within the pocket, mimicking the interaction of the adenine ring of ATP.
-
Lipophilic Efficiency: The isopropyl group and the isoindoline scaffold exploit a hydrophobic sub-pocket (Val136, Phe138), contributing to the high enthalpic gain upon binding.
-
Structural Validation: X-ray crystallography (PDB: 2XJX ) confirms that AT13387 induces a "lid-closed" conformation in the N-terminal domain, effectively locking the chaperone in an inactive state.
The Chaperone Arrest Cycle
The following diagram illustrates the interruption of the HSP90 cycle by AT13387, leading to client degradation rather than maturation.
Figure 1: Competitive inhibition of the HSP90 chaperone cycle by AT13387, diverting client proteins to the degradation pathway.[2][3]
Quantitative Binding Kinetics
AT13387 distinguishes itself through exceptional potency and a long duration of action (residence time).[4] The dissociation constant (
Comparative Binding Affinity
The following data aggregates binding constants derived from Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) assays.
| Inhibitor | Class | Mechanism | |
| AT13387 (Onalespib) | Synthetic Isoindoline | 0.71 nM | ATP-competitive |
| NVP-AUY922 | Resorcinol-Isoxazole | 1.7 nM | ATP-competitive |
| 17-AAG | Ansamycin (Geldanamycin analog) | 6.7 nM | ATP-competitive |
| Geldanamycin | Natural Product | ~1200 nM | ATP-competitive |
Cellular Potency ( )
Binding affinity translates directly to cellular efficacy, measured by the inhibition of cell proliferation in tumor lines dependent on HSP90 clients (e.g., BRAF in melanoma).
| Cell Line | Tissue Origin | Driver Mutation | |
| A375 | Melanoma | BRAF V600E | 18 nM |
| NCI-H1975 | NSCLC | EGFR T790M | 22 nM |
| MV4-11 | Leukemia | FLT3-ITD | 12 nM |
| SKBr3 | Breast | HER2 Amplified | 55 nM |
Therapeutic Insight: The discrepancy between the biochemical
Experimental Protocol: Fluorescence Polarization (FP) Binding Assay
To validate the binding affinity of AT13387 in a laboratory setting, a Fluorescence Polarization (FP) competition assay is the industry standard. This protocol relies on the displacement of a fluorescent tracer (BODIPY-Geldanamycin) by the test compound.[5][6]
Principles of Validity (Self-Validating System)
-
Causality: Large molecules (HSP90-Tracer complex) rotate slowly, emitting polarized light. When AT13387 displaces the small tracer, rotation speeds up, and polarization decreases.
-
Validation: The assay must include a
-factor calculation to ensure the signal window (Bound vs. Free tracer) is statistically significant ( ).
Step-by-Step Methodology
Materials:
-
Recombinant Human HSP90
(N-terminal domain). -
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl
, 20 mM Na MoO , 0.01% NP-40. -
Black 384-well microplates (low binding).
Workflow:
-
Tracer Optimization (Pre-Step): Titrate HSP90 (0–500 nM) against fixed GM-BODIPY (5 nM) to determine the
of the tracer. Select an HSP90 concentration that yields ~80% bound tracer (typically 30 nM) for the competition assay. -
Master Mix Preparation: Prepare a solution of 30 nM HSP90 and 5 nM GM-BODIPY in Assay Buffer.
-
Compound Addition:
-
Dispense 1
L of AT13387 (serial dilutions in DMSO) into wells. -
Include High Controls: DMSO only (Max Polarization).
-
Include Low Controls: 5
M unlabeled Geldanamycin (Min Polarization/Background).
-
-
Incubation: Add 19
L of Master Mix to each well. Centrifuge briefly (1000 rpm, 1 min). Incubate for 3 hours at 4°C or room temperature (equilibrium must be reached). -
Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multi-mode plate reader.
Assay Logic Visualization
Figure 2: Fluorescence Polarization workflow for determining AT13387 binding affinity (
Therapeutic Implications of Binding Kinetics
The high affinity (
-
Pharmacodynamic Uncoupling: The drug remains bound to HSP90 in the tumor for up to 72 hours post-administration.
-
Client Depletion: This persistent inhibition leads to the sustained depletion of client proteins (e.g., EGFR, c-Kit) long after the free drug has cleared from circulation.
-
Dosing Strategy: This kinetic profile supports intermittent dosing schedules (e.g., once or twice weekly), reducing systemic toxicity compared to daily dosing regimens required by weaker inhibitors.
References
-
Woodhead, A. J., et al. (2010). "Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel, Potent Inhibitor of Heat Shock Protein 90." Journal of Medicinal Chemistry.
-
Graham, B., et al. (2012). "The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer."[4] Cancer Science.
-
RCSB Protein Data Bank. (2010). "Structure of HSP90 with small molecule inhibitor bound (PDB: 2XJX)." RCSB PDB.
-
Howes, R., et al. (2006). "A fluorescence polarization assay for inhibitors of Hsp90." Analytical Biochemistry.
-
Smyth, T., et al. (2011). "AT13387, a novel HSP90 inhibitor, has activity against mutant c-Kit tumour cells in vitro."[7] Astex Therapeutics / EORTC Poster.
Sources
- 1. Onalespib | C24H31N3O3 | CID 11955716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 3. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. astx.com [astx.com]
Technical Deep Dive: Onalespib (AT13387) and the Collapse of Oncogenic Signaling
Executive Summary
Onalespib (AT13387) represents a second-generation, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90). Unlike first-generation ansamycin derivatives (e.g., 17-AAG), Onalespib exhibits a superior pharmacokinetic profile, lack of hepatotoxicity, and high potency (Kd ~ 0.7 nM). Its mechanism of action transcends single-kinase inhibition; by disabling the chaperone machinery, Onalespib induces the simultaneous proteasomal degradation of multiple oncogenic "client" proteins. This guide details the mechanistic pharmacodynamics of Onalespib, providing researchers with a validated experimental framework to assess its efficacy across EGFR, MET, and AKT/mTOR signaling axes.
PART 1: Mechanistic Pharmacology
The Proteostatic Switch
HSP90 is essential for the conformational maturation and stability of over 200 client proteins, many of which are drivers of oncogenesis (e.g., EGFR, HER2, BRAF, AKT). The chaperone cycle is ATP-dependent.[1]
Mechanism of Action:
-
ATP Competition: Onalespib binds to the N-terminal ATP-binding pocket of HSP90 with high affinity.
-
Cycle Arrest: This binding prevents the hydrolysis of ATP, locking HSP90 in a conformation that cannot release or fold its client proteins.
-
Ubiquitination: The E3 ubiquitin ligase (e.g., CHIP) is recruited to the complex.
-
Proteasomal Degradation: The misfolded client protein is polyubiquitinated and targeted for destruction by the 26S proteasome.
Diagram: The HSP90 Chaperone Blockade
The following diagram illustrates the disruption of the HSP90 cycle by Onalespib, leading to client degradation.
Figure 1: Mechanism of Onalespib-induced proteostatic collapse. Onalespib competitively displaces ATP, recruiting E3 ligases to degrade the oncogenic client.
PART 2: Impact on Oncogenic Signaling Axes
Onalespib is unique because it attacks the "nodes" of signaling networks rather than just the edges.
The EGFR/MAPK Axis
In EGFR-mutant NSCLC (including T790M and Exon 20 insertions), EGFR requires constant chaperoning by HSP90 to maintain its active conformation.
-
Effect: Onalespib treatment causes rapid depletion of total EGFR levels, not just phosphorylated forms.
-
Downstream: Collapse of RAS-RAF-MEK-ERK signaling.
The PI3K/AKT/mTOR Axis
AKT is a "super-client" of HSP90. Its kinase domain is inherently unstable without HSP90 support.
-
Effect: Rapid loss of AKT leads to dephosphorylation of mTOR and S6K.
-
Therapeutic Value: Effective in PIK3CA-mutant or PTEN-null backgrounds where AKT signaling is constitutive.
DNA Damage Response (DDR)
HSP90 stabilizes critical DNA repair proteins like BRCA1, BRCA2, and RAD51.
-
Synergy: Onalespib creates a "BRCA-ness" phenotype, sensitizing cells to DNA-damaging agents (Cisplatin) and PARP inhibitors.
Diagram: Signaling Network Collapse
This network diagram visualizes the simultaneous downregulation of multiple pathways.
Figure 2: Network topology of Onalespib efficacy. Disruption of HSP90 leads to the collapse of parallel survival pathways (MAPK, PI3K) and DNA repair mechanisms.
PART 3: Experimental Framework
This section outlines self-validating protocols to assess Onalespib activity.
Protocol A: Validating Target Engagement (The HSP70 Shift)
Rationale: Inhibition of HSP90 releases Heat Shock Factor 1 (HSF1), which translocates to the nucleus and drives the expression of HSP70.
-
Causality: An increase in HSP70 is the most reliable biomarker that Onalespib has successfully bound HSP90, even before client degradation is observed.
Workflow:
-
Seeding: Seed cancer cells (e.g., A549, HCT116) at
cells/well in 6-well plates. -
Treatment: Treat with Onalespib (10, 50, 100, 500 nM) for 24 hours. Include DMSO control.
-
Lysis: Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Western Blot: Probe for HSP70 (Induction marker) and HSP90 (Loading control - levels usually remain stable).
-
Validation Criteria: A >5-fold increase in HSP70 relative to DMSO indicates successful target engagement.
Protocol B: Quantifying Client Degradation
Rationale: To prove pathway suppression, you must demonstrate the physical loss of the protein, not just dephosphorylation.
Step-by-Step:
-
Time-Course: Treat cells with
IC50 of Onalespib. Harvest at 0, 6, 12, 24, and 48 hours. -
Antibody Panel:
-
Primary Targets: EGFR, AKT, c-Met, HER2.
-
Downstream Markers: p-ERK (Thr202/Tyr204), p-S6 (Ser235/236).
-
Apoptosis: Cleaved PARP, Cleaved Caspase-3.
-
-
Normalization: Use GAPDH or
-Actin. Do not use HSP90 as a loading control for quantification as its conformation changes may affect antibody binding slightly, though levels are generally stable. -
Interpretation:
-
Success: Disappearance of Total-AKT or Total-EGFR by 12-24 hours.
-
Failure: If p-AKT drops but Total-AKT remains, the mechanism may be off-target kinase inhibition, not HSP90 chaperone blockade.
-
Protocol C: Synergistic Viability Assay (Combination Therapy)
Rationale: Onalespib is often used to overcome resistance to TKIs (e.g., Erlotinib).
-
Setup: 96-well plate, 3000 cells/well.
-
Matrix Design:
-
Incubation: 72 hours.
-
Readout: CellTiter-Glo (ATP) or MTT.
-
Analysis: Calculate Combination Index (CI) using the Chou-Talalay method. CI < 0.9 indicates synergy.
PART 4: Data Presentation
Comparative Efficacy (Preclinical Data Summary)
The following table summarizes Onalespib's potency across distinct oncogenic drivers.
| Cell Line | Cancer Type | Driver Mutation | Onalespib IC50 (nM) | Key Client Degraded |
| A549 | NSCLC | KRAS G12S | ~50 | c-RAF, AKT |
| H1975 | NSCLC | EGFR T790M | ~22 | EGFR, MET |
| A375 | Melanoma | BRAF V600E | ~18 | BRAF V600E |
| SKBR3 | Breast | HER2 Amp | ~55 | HER2 |
| U251 | Glioblastoma | EGFRvIII | < 250 | EGFRvIII, AKT |
Experimental Workflow Diagram
This diagram guides the researcher through the decision logic of the experimental process.
Figure 3: Decision tree for validating Onalespib pharmacodynamics. HSP70 induction serves as the primary "Go/No-Go" gate for experimental validity.
References
-
MedChemExpress. "Onalespib (AT13387) Product Information and IC50 Data." MedChemExpress. Link
-
Selleck Chemicals. "Onalespib (AT13387) - Selective HSP90 Inhibitor."[8] SelleckChem.[8] Link
-
National Center for Advancing Translational Sciences (NCATS). "Onalespib (AT13387) Drug Profile." Inxight Drugs. Link
-
Canella, A., et al. "The HSP90 inhibitor onalespib potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells." Oncology Reports, 2017. Link
-
Graham, B., et al. "Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors." Investigational New Drugs, 2018. Link
-
Ohba, S., et al. "Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas." Clinical Cancer Research, 2017. Link
-
Lennicke, C., et al. "The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach." Scientific Reports, 2020. Link
-
Wagner, S., et al. "Overcoming Limitations of Cisplatin Therapy by Additional Treatment With the HSP90 Inhibitor Onalespib." Frontiers in Oncology, 2020. Link
-
Astex Pharmaceuticals. "The HSP90 inhibitor, onalespib (AT13387), delays the emergence of resistance to erlotinib in an EGFR-driven xenograft model."[3] AACR Annual Meeting Poster, 2015. Link
-
Goel, S., et al. "Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer." Breast Cancer Research, 2019. Link
Sources
- 1. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Overcoming Limitations of Cisplatin Therapy by Additional Treatment With the HSP90 Inhibitor Onalespib [frontiersin.org]
- 3. astx.com [astx.com]
- 4. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HSP90 inhibitor onalespib potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Guide: Basic Research Applications of Onalespib (AT13387)
Core Directive & Introduction
This guide serves as a definitive technical manual for the application of Onalespib (AT13387) in basic research settings. Unlike first-generation ansamycin derivatives (e.g., 17-AAG), AT13387 is a synthetic, second-generation, small-molecule HSP90 inhibitor characterized by high affinity (
Mechanism of Action
AT13387 binds competitively to the N-terminal ATP-binding pocket of Heat Shock Protein 90 (HSP90).[1][2] This inhibition prevents the chaperone from stabilizing "client" proteins—often oncogenic drivers—leading to their ubiquitination and subsequent proteasomal degradation.[2][3]
Physicochemical Profile[2][3][4][5][6][7][8]
-
Chemical Name: (2,4-dihydroxy-5-isopropylphenyl)-(5-((4-methylpiperazin-1-yl)methyl)isoindolin-2-yl)methanone[4]
-
Molecular Weight: 409.52 g/mol
-
Solubility: Soluble in DMSO (up to 50 mM). Critical Note: Highly sensitive to moisture. Use fresh, anhydrous DMSO for stock preparation to prevent precipitation.
-
Stability: Store solid at -20°C. DMSO stocks should be aliquoted and stored at -80°C; avoid repeated freeze-thaw cycles.
Mechanistic Signaling & Visualization
To effectively utilize AT13387, researchers must understand the downstream signaling consequences. The inhibition of HSP90 destabilizes multiple oncogenic pathways simultaneously.[2]
Diagram 1: Mechanism of Action & Client Protein Degradation
This diagram illustrates the flow from AT13387 binding to the collapse of survival signaling.
Caption: Mechanistic cascade of AT13387-induced HSP90 inhibition leading to client protein degradation and phenotypic outcomes.[2]
In Vitro Experimental Protocols
Reagent Preparation & Handling
Trustworthiness Check: Inconsistent data often stems from compound degradation.
-
Stock Solution: Dissolve AT13387 in anhydrous DMSO to 10 mM. Vortex for 1 minute.
-
Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C.
-
Working Solution: Dilute in culture media immediately before use. Do not store diluted drug.
Client Protein Degradation Assay (Western Blot)
This protocol validates target engagement. The "Long Duration of Action" is a hallmark of AT13387 and must be captured experimentally.
Protocol:
-
Seeding: Seed cancer cells (e.g., NCI-H1975 or A375) at
cells/well in 6-well plates. Allow 24h attachment. -
Treatment: Treat with AT13387 at 100 nM (approx. 5x IC50) to ensure complete chaperone blockade.
-
Time Course: Harvest lysates at 6h, 24h, 48h .
-
Washout Variant: For duration studies, treat for 6h, wash 3x with PBS, add drug-free media, and harvest at 24h, 48h, and 72h post-washout.
-
-
Lysis: Use RIPA buffer + Protease/Phosphatase inhibitors.
-
Targets to Probe:
-
Primary Clients: EGFR (or mutant EGFR), HER2, c-Met, BRAF.
-
Downstream Effectors: p-AKT (Ser473), p-ERK1/2, p-S6.
-
Biomarker of Inhibition: HSP70 (Induction of HSP70 is the canonical surrogate marker for HSP90 inhibition).[5]
-
Cell Viability & IC50 Determination
Expertise Note: AT13387 is cytostatic at lower doses and cytotoxic at higher doses/longer exposures.
-
Assay: Alamar Blue or CellTiter-Glo.
-
Duration: 72 hours (Standard).
-
Dose Range: 9-point dilution series (e.g., 1000 nM down to 0.1 nM).
Table 1: Reference IC50 Values for Validation
| Cell Line | Tissue Origin | Driver Mutation | Reported IC50 (nM) |
|---|---|---|---|
| A375 | Melanoma | BRAF V600E | 18 |
| NCI-H1975 | NSCLC | EGFR T790M | 22 - 27 |
| MV4-11 | Leukemia | FLT3-ITD | 12 |
| SKBr3 | Breast | HER2 Amp | 55 |
| MES-SA | Uterine | - | ~53 |
In Vivo Research Applications
AT13387 exhibits a unique pharmacokinetic (PK) profile: rapid plasma clearance but prolonged tumor retention. This allows for intermittent dosing schedules that minimize systemic toxicity (e.g., retinal toxicity observed with other HSP90 inhibitors).
Xenograft Dosing Protocols
Self-Validating System: Monitor body weight. >20% weight loss indicates toxicity requiring dose reduction.
-
Vehicle: 15% Captisol or 10% DMSO/5% Tween-80/85% Saline (verify solubility).
-
Route: Intraperitoneal (IP) or Intravenous (IV).
-
Standard Regimen:
-
Dose: 60 – 80 mg/kg.
-
Schedule: Once weekly (QW) OR Twice weekly on consecutive days (QDx2/week, e.g., Mon/Tue).
-
Note: The QDx2 schedule often yields superior tumor regression compared to spread-out dosing (e.g., Mon/Thu) due to sustained client depletion.
-
Pharmacodynamic (PD) Biomarker Analysis
To confirm mechanism in vivo, harvest tumors 24–72 hours post-last dose.
-
IHC/Western: Stain for HSP70 (upregulation) and p-EGFR/p-AKT (downregulation) .
-
Rationale: Tumor retention of AT13387 allows suppression of signaling to persist up to 72h post-dose.[3]
Diagram 2: In Vivo Pharmacodynamic Timeline
Visualizing the temporal disconnect between plasma half-life and tumor effect.
Caption: PK/PD dissociation of AT13387, enabling intermittent dosing schedules.
Advanced Applications: Combination Strategies
Basic research has shifted toward using AT13387 to overcome resistance to kinase inhibitors or as a radiosensitizer.
Radiosensitization
AT13387 depletes proteins essential for DNA Double-Strand Break (DSB) repair, specifically ATM and DNA-PKcs .
-
Protocol: Treat cells with low-dose AT13387 (e.g., 5-10 nM) 24h prior to irradiation (2-6 Gy).
-
Readout: Clonogenic survival assay or
-H2AX foci formation (marker of persistent DNA damage).
Overcoming TKI Resistance
HSP90 serves as a "buffer" for mutated kinases.
-
EGFR T790M: AT13387 degrades resistant EGFR mutants in NSCLC.
-
ALK Translocations: Synergistic with Crizotinib in ALK+ models.
-
Workflow: Combine AT13387 (sub-IC50) with the specific TKI. Look for synergistic shifts in IC50 (Combination Index < 1.0).
References
-
Graham, B., et al. (2012).[4] "The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer."[3][4] Cancer Science. Link
-
Selleck Chemicals. "Onalespib (AT13387) Datasheet." SelleckChem. Link
-
Woodhead, A. J., et al. (2010). "Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the heat shock protein 90 (Hsp90)."[1][4] Journal of Medicinal Chemistry. Link
-
Schilling, D., et al. (2015). "The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells."[6] Oncotarget. Link
-
Oh, J. M., et al. (2017). "Onalespib (AT13387), a Heat Shock Protein 90 Inhibitor, Sensitizes Pancreatic Cancer to Gemcitabine."[5] Cancers. Link
Sources
- 1. astx.com [astx.com]
- 2. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of HSP90 Radiosensitizes Head and Neck Squamous Cell Carcinoma Xenograft by Inhibition of DNA Damage Repair, Nucleotide Metabolism, and Radiation-Induced Tumor Vasculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the pharmacology of Onalespib
An In-Depth Technical Guide to the Pharmacology of Onalespib
Abstract
Onalespib (also known as AT13387) is a potent, second-generation, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] As a molecular chaperone, HSP90 is integral to the stability and function of a multitude of client proteins, many of which are critical oncoproteins that drive the hallmarks of cancer.[2][3] Onalespib distinguishes itself from earlier HSP90 inhibitors through its prolonged duration of action, ability to cross the blood-brain barrier, and a manageable safety profile in clinical studies.[4][5] This guide provides a comprehensive overview of the pharmacology of Onalespib, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, preclinical efficacy, and clinical development insights. We further explore its potential in combination therapies and outline key experimental protocols for its investigation.
The Rationale for Targeting HSP90 in Oncology
Heat Shock Protein 90 is an ATP-dependent molecular chaperone that is ubiquitously expressed in eukaryotic cells. It plays a critical role in maintaining cellular proteostasis by facilitating the proper folding, stabilization, and activation of a diverse array of substrate "client" proteins.[6] In malignant cells, HSP90 is often overexpressed—up to 10 times higher than in normal cells—and is crucial for stabilizing the mutated, overexpressed, and aberrantly activated oncoproteins that drive tumor initiation and progression.[7] These client proteins include key regulators of cell growth, survival, angiogenesis, and metastasis, such as receptor tyrosine kinases (e.g., EGFR, HER2), signaling kinases (e.g., AKT, RAF), and transcription factors (e.g., Androgen Receptor).[4][8]
By protecting these oncoproteins from degradation, HSP90 allows cancer cells to withstand cellular stress and maintain their malignant phenotype.[9] Therefore, inhibiting HSP90 presents a compelling therapeutic strategy to simultaneously disrupt multiple oncogenic signaling pathways, leading to tumor cell death and overcoming drug resistance.[2]
Core Mechanism of Action of Onalespib
Onalespib exerts its anticancer effects by binding with high affinity (Kd = 0.7 nM) to the N-terminal ATP-binding pocket of HSP90.[6][10] This competitive inhibition prevents the binding of ATP, locking the chaperone in an inactive conformation and disrupting the HSP90 chaperone cycle.[4] Consequently, its client proteins become destabilized, are targeted for ubiquitination, and are subsequently degraded by the proteasome.[3][6]
This leads to the depletion of multiple key drivers of cancer, including:
-
Receptor Tyrosine Kinases: EGFR (wild-type and mutant forms like EGFRvIII), HER-2.[4]
-
Signaling Intermediates: AKT, p-AKT, ERK1/2, p-ERK1/2, S6.[4][11]
-
Transcription Factors: Androgen Receptor (AR), including the constitutively active AR-V7 splice variant.[8][12]
-
DNA Damage Response (DDR) Proteins: CHK1, RAD51, ATM, DNA-PKcs.[13][14]
A hallmark pharmacodynamic response to HSP90 inhibition is the compensatory upregulation of other heat shock proteins, notably HSP70 and HSP27. This "heat shock response" is considered a reliable biomarker of target engagement but also represents a potential mechanism of resistance due to the anti-apoptotic functions of HSP70.[4][6]
Caption: Onalespib inhibits HSP90, leading to client protein degradation and apoptosis.
Pharmacokinetics and Pharmacodynamics
A key differentiator for Onalespib is its favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile, characterized by a long duration of action and significant tissue penetration.
Pharmacokinetics (PK)
-
Blood-Brain Barrier (BBB) Penetration: Preclinical studies have unequivocally demonstrated that Onalespib effectively crosses the BBB.[4][7] Following intravenous administration in mice, Onalespib concentrations were found to be higher in brain tissue compared to plasma, a critical attribute for treating central nervous system malignancies like glioblastoma.[7][15]
-
Tissue Distribution: Onalespib is rapidly cleared from the blood but exhibits markedly extended retention in tumor xenografts.[16] This preferential accumulation in the target tissue likely contributes to its sustained pharmacodynamic effects.
-
Clinical Pharmacokinetics: In Phase I studies, Onalespib demonstrated a linear pharmacokinetic profile, with plasma levels increasing proportionally with the dose and a half-life (T½) of approximately 8 hours.[17] It has been evaluated on both once-weekly and twice-weekly intravenous dosing schedules.[6][17]
| Parameter | Observation | Source |
| Blood-Brain Barrier | Effectively crosses; higher concentration in brain vs. plasma | [4][7][15] |
| Tumor Retention | Rapidly cleared from blood, but extended retention in tumors | [16] |
| Half-life (T½) | ~8 hours in human plasma | [17] |
| Dosing Schedules | IV once-weekly and twice-weekly regimens have been tested | [17][18] |
Pharmacodynamics (PD)
-
Target Engagement: As a class effect, Onalespib treatment leads to a robust and dose-dependent increase in HSP70 levels in both preclinical models and patient samples (PBMCs and plasma), serving as a reliable biomarker of HSP90 inhibition.[2][4]
-
Duration of Action: A single dose of Onalespib can suppress HSP90 client proteins and downstream phospho-signaling in tumor xenografts for up to 72 hours.[16] This long duration of action supports less frequent dosing schedules, potentially minimizing systemic exposure and improving the therapeutic window.[16]
-
Clinical PD: In a Phase I trial, target engagement was confirmed by the transcriptional upregulation of HSP70 and HSP27 in patient PBMCs.[17] A study in prostate cancer patients also showed significant upregulation of HSP72 and transient decreases in androgen receptor (AR) expression in circulating tumor cells (CTCs) following treatment.[8][18]
Preclinical Antitumor Activity and Combination Strategies
Onalespib has demonstrated broad antitumor activity across a range of preclinical cancer models, both as a monotherapy and, more potently, in combination with other anticancer agents.
-
Glioblastoma (GBM): Leveraging its ability to cross the BBB, Onalespib has shown significant preclinical efficacy against glioma cell lines and patient-derived glioma-initiating cells (GSCs).[4][9] It reduces cell proliferation, survival, migration, and invasion.[7] Crucially, it demonstrates synergistic activity with the standard-of-care chemotherapy temozolomide (TMZ), significantly improving survival in animal models.[4][7]
-
Non-Small Cell Lung Cancer (NSCLC): Onalespib is potent against NSCLC cell lines, with particular sensitivity noted in those driven by mutant EGFR.[16] Studies have also shown that upfront combination with Onalespib can delay the emergence of resistance to EGFR inhibitors like erlotinib.[19]
-
Prostate Cancer: Onalespib effectively depletes both full-length AR and the clinically relevant AR-V7 splice variant, which is associated with resistance to modern hormonal therapies.[8] It achieves this by not only promoting protein degradation but also by impairing the pre-mRNA splicing required to generate AR-V7 mRNA.[12]
-
Radiosensitization: Onalespib acts as a potent radiosensitizer.[20] This effect is attributed to its ability to disrupt DNA damage repair pathways by promoting the degradation of key repair proteins like RAD51 and CHK1.[13][14] This combination has shown synergistic anticancer effects in models of glioblastoma, head and neck, and colon cancer.[20][21][22]
-
Combination with CDK Inhibitors: To counteract the pro-survival effect of HSP70 upregulation, Onalespib has been combined with the pan-CDK inhibitor AT7519. The rationale is that CDK9 activity is linked to the transcriptional induction of HSP70; therefore, inhibiting CDK9 can prevent this compensatory response and enhance the pro-apoptotic effect of Onalespib.[2][6]
Clinical Development and Insights
Onalespib has been evaluated in multiple Phase I and II clinical trials across various solid tumors and hematological malignancies.
-
Safety and Tolerability: The combination of Onalespib with other agents is generally tolerable.[6] The most common drug-related adverse events are typically Grade 1/2 and include diarrhea, fatigue, mucositis, nausea, and vomiting.[6][18] Diarrhea has been identified as a dose-limiting toxicity (DLT) at higher doses.[8][18]
-
Clinical Activity: While modest single-agent activity has been observed, the primary focus has been on combination therapies.[6][17]
-
In combination with paclitaxel for advanced triple-negative breast cancer, an objective response rate of 20% was observed, with an acceptable toxicity profile.[23]
-
A Phase I study combining Onalespib with the CDK inhibitor AT7519 showed promising preliminary clinical activity, including partial responses and prolonged stable disease in patients with advanced solid tumors.[6]
-
However, a Phase I/II trial combining Onalespib with abiraterone acetate in castration-resistant prostate cancer did not demonstrate clinical activity (no objective or PSA responses), despite showing evidence of a biological effect on pharmacodynamic markers.[8][18] This highlights the critical need for robust biomarker strategies to select patient populations most likely to benefit.
-
| Trial Identifier / Study | Phase | Combination Agent | Tumor Type | Key Findings & Status |
| NCT02503709 | Phase 1 | AT7519 (CDK inhibitor) | Advanced Solid Tumors | Combination was tolerable; promising preliminary activity observed.[2][6] |
| - | Phase 1/2 | Abiraterone Acetate | Prostate Cancer (CRPC) | No clinical activity despite biological effect; further exploration not justified.[8][18] |
| NCT02474173 | Phase 1b | Paclitaxel | Triple-Negative Breast Cancer | Acceptable toxicity; ORR of 20%; RP2D established.[23] |
| - | Phase 1 | Monotherapy | Advanced Solid Tumors | RP2D established; stable disease observed in some patients.[17] |
Key Experimental Methodologies
Investigating the pharmacological effects of Onalespib requires a suite of validated in vitro and in vivo assays.
Protocol 1: Western Blotting for PD Marker Analysis
This protocol is fundamental for confirming target engagement (HSP70 induction) and downstream effects on client proteins.
-
Cell Culture & Treatment: Plate cancer cells (e.g., LN229 glioma, NCI-H1975 lung) and allow them to adhere overnight. Treat with a dose-range of Onalespib (e.g., 0-500 nM) or vehicle (DMSO) for a specified time (e.g., 24, 48, 72 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-HSP70, anti-p-AKT, anti-total-AKT, anti-EGFR, anti-GAPDH).
-
Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH).
Causality Insight: The choice to probe for both phosphorylated (e.g., p-AKT) and total protein (e.g., total AKT) is critical. A decrease in the p-AKT/total-AKT ratio indicates inhibition of upstream signaling, while a decrease in total AKT confirms client protein degradation.
Caption: Standard workflow for assessing Onalespib's pharmacodynamic effects.
Protocol 2: Clonogenic Survival Assay for Radiosensitization
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.
-
Cell Plating: Seed cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony growth.
-
Treatment: After 24 hours, treat cells with a low, non-toxic dose of Onalespib (e.g., 25 nM) or vehicle.[21]
-
Irradiation: After a pre-incubation period (e.g., 24 hours), irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Remove drug-containing media, replace with fresh media, and incubate for 10-14 days until visible colonies form.
-
Staining and Counting: Fix colonies with methanol and stain with crystal violet. Count colonies containing ≥50 cells.
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. Plot survival curves to determine the sensitizer enhancement ratio (SER).
Causality Insight: Using a low concentration of Onalespib is essential to ensure that any observed decrease in survival in combination with radiation is due to a synergistic radiosensitizing effect, rather than additive cytotoxicity from the drug alone.[13][21]
Future Directions and Conclusion
Onalespib is a potent, long-acting HSP90 inhibitor with a distinct pharmacological profile, most notably its ability to penetrate the blood-brain barrier. While its journey as a monotherapy or in unselected populations has faced challenges, its future likely lies in rational, biomarker-driven combination therapies. The strong preclinical rationale for its use as a chemosensitizer and radiosensitizer, particularly in CNS malignancies like glioblastoma, warrants further clinical investigation.[14][24] Future trials should incorporate robust pharmacodynamic endpoints and patient selection biomarkers to identify the specific contexts where the pleiotropic effects of HSP90 inhibition can be maximally leveraged for therapeutic benefit.
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Kumar, S., et al. (2017). Pharmacological Inhibition of HSP90 Radiosensitizes Head and Neck Squamous Cell Carcinoma Xenograft by Inhibition of DNA Damage Repair, Nucleotide Metabolism, and Radiation-Induced Tumor Vasculogenesis. International Journal of Radiation Oncology, Biology, Physics. [Link]
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Puduvalli, V. K., et al. (2017). Efficacy of Onalespib, a Long-Acting Second-Generation HSP90 Inhibitor, as a Single Agent and in Combination with Temozolomide against Malignant Gliomas. Clinical Cancer Research. [Link]
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The HSP90 inhibitor, onalespib (AT13387), delays the emergence of resistance to erlotinib in an EGFR-driven xenograft model. Astex Pharmaceuticals. [Link]
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Onalespib Disrupts DNA Repair and Survival Pathways. (2022). Physician's Weekly. [Link]
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Richards, J., et al. (2016). Second-Generation HSP90 Inhibitor Onalespib Blocks mRNA Splicing of Androgen Receptor Variant 7 in Prostate Cancer Cells. Cancer Research. [Link]
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Wesolowski, R., et al. (2020). Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer. Breast Cancer Research. [Link]
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Piha-Paul, S. A., et al. (2015). Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors. Investigational New Drugs. [Link]
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Methodological & Application
Application Note & Preclinical Protocols: Evaluating the Synergy of Omipalisib (857678-38-7) and Paclitaxel Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Synergistic Strategy Against Cancer Progression
The evolution of cancer therapy is increasingly focused on combination strategies that target multiple, complementary pathways to enhance efficacy and overcome drug resistance. This guide details the preclinical evaluation of a promising combination: Omipalisib (also known as GSK2126458; CAS 857678-38-7), a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), with paclitaxel, a cornerstone microtubule-stabilizing chemotherapeutic agent.
The PI3K/AKT/mTOR signaling pathway is a critical intracellular network that governs cell proliferation, growth, survival, and metabolism.[1] Its aberrant activation is one of the most frequent occurrences in human cancer, making it a prime therapeutic target.[2][3] Omipalisib is a highly selective, ATP-competitive inhibitor of all Class I PI3K isoforms as well as mTOR complex 1 and 2 (mTORC1/2).[4][5] By blocking these key nodes, Omipalisib can induce cell cycle arrest and apoptosis.[6]
Paclitaxel exerts its anticancer effects by a distinct mechanism. It binds to the β-tubulin subunit of microtubules, promoting their polymerization while inhibiting depolymerization.[7][8] This "kinetic stabilization" disrupts the normal microtubule dynamics required for chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[7][9]
The scientific rationale for combining these two agents is compelling. Activation of the PI3K/AKT/mTOR pathway has been identified as a key mechanism of resistance to taxane-based chemotherapy. Therefore, the concurrent inhibition of this survival pathway with Omipalisib is hypothesized to sensitize cancer cells to paclitaxel-induced mitotic catastrophe, prevent the development of resistance, and result in a synergistic anti-tumor response.[10] This document provides a comprehensive framework and detailed protocols for the preclinical validation of this combination therapy, from foundational in vitro assays to in vivo efficacy studies.
Mechanistic Overview & Rationale
Omipalisib (857678-38-7): Dual PI3K/mTOR Blockade
Omipalisib potently inhibits PI3K, which is responsible for converting PIP2 to PIP3. This prevents the recruitment and activation of downstream effectors like AKT.[11][12] Concurrently, it inhibits mTORC1 and mTORC2, which are central regulators of protein synthesis, cell growth, and AKT activation, respectively.[10][12] This dual blockade effectively shuts down a primary signaling cascade for cancer cell survival and proliferation.[6]
Paclitaxel: Microtubule Stabilization
Paclitaxel stabilizes microtubules, rendering them non-functional and preventing the formation of a proper mitotic spindle.[7][13] This interference with the cell division machinery triggers mitotic arrest, a state that, if prolonged, leads to apoptosis.[7][8]
The Synergy Hypothesis
By combining these agents, we can attack cancer cells on two fronts: Omipalisib weakens their pro-survival signaling and induces a G1 cell cycle arrest, while paclitaxel forces them into a catastrophic G2/M arrest.[4][7] This dual assault is expected to lower the threshold for apoptosis and yield a therapeutic effect greater than the sum of the individual agents.
Preclinical Evaluation Workflow
A structured, multi-stage approach is essential to rigorously evaluate the combination therapy. The workflow progresses from initial in vitro characterization to a more complex in vivo tumor model, providing a comprehensive efficacy and mechanistic profile.
Caption: Generalized workflow for preclinical evaluation of combination therapy.
Signaling Pathway Targeted by Omipalisib
The following diagram illustrates the central role of the PI3K/AKT/mTOR pathway in cell signaling and highlights the dual points of inhibition by Omipalisib.
Caption: PI3K/AKT/mTOR pathway with Omipalisib inhibition points.
In Vitro Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis (MTT Assay)
This assay measures cellular metabolic activity as an indicator of cell viability.[14] It is used to determine the half-maximal inhibitory concentration (IC50) for each compound and to assess synergy.
Materials:
-
Selected cancer cell line (e.g., T47D, BT474)[4]
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well flat-bottom plates
-
Omipalisib (857678-38-7) and Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment:
-
Single-Agent IC50: Prepare serial dilutions of Omipalisib and paclitaxel. Replace the medium with 100 µL of medium containing the desired drug concentrations. Include vehicle-only controls.
-
Combination: Prepare a matrix of drug concentrations based on the single-agent IC50 values (e.g., constant ratio or checkerboard).
-
-
Incubation: Incubate plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14] Incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[16]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Determine IC50 values using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using CompuSyn software or similar tools. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
| Treatment Group | IC50 (nM) - Cell Line A | IC50 (nM) - Cell Line B |
| Omipalisib | 5.2 | 3.1[4] |
| Paclitaxel | 8.5 | 6.4 |
| Combination (1:1 Ratio) | CI Value: 0.6 | CI Value: 0.5 |
Protocol 2: Apoptosis Quantification (Annexin V-FITC / PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment & Collection: Treat cells in 6-well plates with Omipalisib, paclitaxel, the combination, or vehicle at their respective IC50 concentrations for 24-48 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[17]
-
Washing: Wash cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Causality Note: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by Annexin V.[18] In late apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the cellular DNA.
-
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
| Treatment Group | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Omipalisib (IC50) | 70.3 | 15.2 | 14.5 |
| Paclitaxel (IC50) | 65.8 | 18.9 | 15.3 |
| Combination | 35.2 | 38.5 | 26.3 |
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies DNA content to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and control cells (~1 x 10⁶ cells per sample)
-
Cold 70% ethanol
-
Cold 1X PBS
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)[19]
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells after treatment (e.g., 24 hours) as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[20]
-
Incubate on ice for at least 30 minutes (or store at -20°C for weeks).[17][19]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed, ~500 x g) and wash twice with cold PBS.[21]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Causality Note: PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. RNase A is crucial to degrade RNA, which PI can also bind, ensuring the signal is specific to DNA content.[17]
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze samples on a flow cytometer using a linear scale for the PI signal. Gate on single cells to exclude doublets.[19] The resulting histogram will show peaks corresponding to G0/G1 (2N DNA content), S (intermediate), and G2/M (4N DNA content).
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 | 24.1 | 20.5 |
| Omipalisib (IC50) | 72.1 | 15.3 | 12.6 |
| Paclitaxel (IC50) | 10.5 | 12.2 | 77.3 |
| Combination | 8.9 | 9.5 | 81.6 |
In Vivo Experimental Protocols
Protocol 4: Human Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of the combination therapy in an immunodeficient mouse model.[22]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Tumor cells (e.g., A549, NCI-H460) (2-5 x 10⁶ cells per mouse)[22]
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS and syringes
-
Calipers for tumor measurement
-
Drug formulations for injection (Omipalisib for oral gavage, paclitaxel for intravenous injection)
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells in 100-200 µL of PBS (or PBS/Matrigel mix) into the flank of each mouse.[23]
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume 2-3 times per week using calipers with the formula: Volume = (Length x Width²) / 2.[24]
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Drug Administration: Administer drugs according to the defined schedule for a period of 3-4 weeks. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after the treatment course is complete.
-
Analysis:
-
Euthanize mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Calculate Tumor Growth Inhibition (TGI) for each group relative to the control.
-
Tumors can be processed for further analysis (e.g., histology, Western blot for pathway biomarkers).
-
| Treatment Group | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1150 ± 180 | - |
| Omipalisib | 780 ± 150 | 32.2% |
| Paclitaxel | 650 ± 135 | 43.5% |
| Combination | 195 ± 85 | 83.0% |
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- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating and Overcoming In Vitro Drug Resistance with Onalespib
Authored by: Senior Application Scientist
Abstract
Acquired or intrinsic drug resistance remains a primary obstacle in cancer therapy. A key cellular mechanism enabling this resistance is the activity of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the conformational stability and function of numerous oncogenic proteins.[1][2] Onalespib (AT13387) is a potent, second-generation, non-ansamycin small molecule inhibitor that targets the N-terminal ATPase domain of HSP90, leading to the proteasomal degradation of its client proteins.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Onalespib to study and potentially reverse drug resistance in vitro. We present detailed protocols for establishing drug-resistant cell lines, assessing single-agent and combination-drug cytotoxicity, and validating the mechanistic underpinnings of Onalespib's action.
Introduction: HSP90 as a Nexus of Drug Resistance
Cancer cells are under constant stress, both from their rapid proliferation and from therapeutic interventions. To survive, they hijack cellular protective mechanisms, among which the HSP90 chaperone machinery is paramount. HSP90 is overexpressed in many cancer types, where it stabilizes a broad array of "client" proteins.[4][5] These clients are often mutated or overexpressed oncoproteins that drive tumor growth, survival, and metastasis.
Key HSP90 client proteins implicated in drug resistance include:
-
Receptor Tyrosine Kinases: EGFR, HER2, MET, IGF-1R[2]
-
Signaling Intermediaries: AKT, RAF-1, SRC[2]
-
Cell Cycle Regulators & Transcription Factors: CDK4, Mutant p53[1][2]
By maintaining the function of these proteins, HSP90 allows cancer cells to evade apoptosis, sustain proliferative signaling, and adapt to the pressure of chemotherapy or targeted agents.[1] Therefore, inhibiting HSP90 presents a compelling strategy to destabilize multiple oncogenic pathways simultaneously, making it an attractive approach to overcome drug resistance.[6] Onalespib's favorable pharmacological properties, including its ability to cross the blood-brain barrier, make it a valuable research tool and potential therapeutic agent.[4][7][8]
Mechanism of Action: Onalespib-Mediated HSP90 Inhibition
The HSP90 chaperone cycle is an ATP-dependent process. Onalespib competitively binds to the ATP-binding pocket in the N-terminus of HSP90, locking the chaperone in a conformation that is targeted by the ubiquitin-proteasome system.[3] This prevents the proper folding and maturation of client proteins, leading to their degradation. A hallmark of effective HSP90 inhibition is the compensatory upregulation of other heat shock proteins, particularly HSP70, which serves as a robust pharmacodynamic biomarker of target engagement.[7][8]
Experimental Design: A Step-by-Step Workflow
The following workflow outlines the key stages for investigating Onalespib's potential to overcome drug resistance in a specific cancer cell line model.
Protocol 1: Establishing a Drug-Resistant Cell Line
This protocol describes the gradual dose escalation method, which mimics the clinical development of acquired resistance.[9][10][11]
Principle: Cancer cells are exposed to incrementally increasing concentrations of a chemotherapeutic agent. This process selects for cells that develop mechanisms to survive and proliferate under drug pressure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., Paclitaxel, Cisplatin, Temozolomide)
-
DMSO (for drug stock preparation)
-
Cell culture flasks, plates, and standard equipment
Procedure:
-
Initial Sensitivity Assessment: Determine the half-maximal inhibitory concentration (IC50) of the chosen chemotherapeutic agent on the parental cell line using the cell viability assay in Protocol 2.
-
Initiate Drug Pressure: Culture the parental cells in medium containing the chemotherapeutic agent at a low concentration (e.g., IC10 or IC20).[9][10]
-
Monitor and Passage: Observe the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them and re-seed them into a new flask with the same drug concentration.
-
Dose Escalation: Once the cells show stable growth for 2-3 passages at a given concentration, increase the drug concentration by a factor of 1.5 to 2.0.[11]
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. If widespread cell death occurs after an increase, revert to the previous concentration until the culture stabilizes.
-
Validation of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the agent on the treated cell population. A resistant line is typically considered established when the IC50 value is at least 3- to 10-fold higher than that of the parental line.[11]
-
Stabilization and Banking: Once the desired level of resistance is achieved, culture the cells for at least 4-6 additional passages in the presence of the high drug concentration to ensure the phenotype is stable. Create a master and working cell bank of the newly established resistant line.
Self-Validation Insight: The key to this protocol is patience. Rushing the dose escalation will kill the entire culture. The periodic IC50 checks serve as the validation system, confirming that resistance is genuinely being acquired over time.
Protocol 2: Cell Viability and IC50 Determination
This protocol uses a tetrazolium-based assay (e.g., WST-1, XTT, or MTS) to measure cell viability.[7]
Principle: In viable cells, mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of living cells.[12]
Materials:
-
Parental and resistant cell lines
-
Onalespib (stock solution in anhydrous DMSO)[13]
-
Chemotherapeutic agent
-
96-well plates
-
WST-1, XTT, or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Drug Preparation: Prepare a series of 2x concentrated drug solutions (Onalespib or chemo agent) by serial dilution in culture medium.
-
Cell Treatment: Add 100 µL of the 2x drug solutions to the appropriate wells, resulting in a 1x final concentration. Include "vehicle control" (DMSO-treated) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for a specified duration (typically 48-72 hours).[7][8]
-
Add Reagent: Add 10 µL of WST-1 (or equivalent) reagent to each well.
-
Incubate & Read: Incubate for 1-4 hours at 37°C. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability versus the log of the drug concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
| Cell Line | Drug | IC50 (nM) [Hypothetical Data] |
| Glioma (Parental) | Temozolomide | 150 |
| Glioma (Resistant) | Temozolomide | 1250 |
| Glioma (Parental) | Onalespib | 45 |
| Glioma (Resistant) | Onalespib | 60 |
Protocol 3: Assessing Synergy with Combination Treatment
Principle: The Chou-Talalay method is used to quantitatively determine if the combination of two drugs results in a synergistic (greater than additive), additive, or antagonistic effect.[7] A Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Procedure:
-
Experimental Setup: Using the viability assay from Protocol 2, set up a treatment matrix. Treat cells with:
-
Onalespib alone (in serial dilution).
-
The chemotherapeutic agent alone (in serial dilution).
-
The combination of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
-
Data Collection: After incubation, perform the viability assay and collect absorbance data.
-
Synergy Analysis: Input the dose-effect data for the single agents and the combination into a specialized software program (e.g., CompuSyn or the 'drc' package in R). The software will calculate the CI values at different effect levels (e.g., CI at 50%, 75%, and 90% cell kill). A CI value below 0.8 is often considered significant synergy.[14]
Mechanistic Validation Protocols
Protocol 4.1: Western Blot for Client Protein Degradation
Principle: This protocol validates that Onalespib is engaging its target (HSP90) by observing the expected downstream effects: degradation of known HSP90 client proteins and induction of HSP70.[8]
Materials:
-
Treated cell lysates
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies (e.g., against p-AKT, total AKT, EGFR, HSP70, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treatment and Lysis: Seed cells in 6-well plates. Treat with Onalespib at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50) for a specified time (e.g., 24 hours).[7] Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Interpretation: Look for a dose-dependent decrease in client protein levels (e.g., p-AKT, EGFR) and a dose-dependent increase in HSP70 levels, confirming HSP90 inhibition.[7][8]
Protocol 4.2: Apoptosis Assay by Annexin V/PI Staining
Principle: This flow cytometry-based assay quantifies the extent of apoptosis induced by drug treatment.[15] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes.[15]
Materials:
-
Treated cells (both adherent and floating)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with Onalespib, the chemo agent, or the combination for 24-48 hours.[7]
-
Cell Harvesting: Collect both the floating cells from the medium and the adherent cells (using trypsin). Combine them and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1x Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol. Incubate in the dark for 15 minutes.[7]
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: The cell population will be separated into four quadrants:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each treatment. A significant increase in the Annexin V positive populations indicates the induction of apoptosis.[7][16]
-
References
-
Jhaveri, K., Taldone, T., Modi, S., & Chiosis, G. (2012). Overcoming cancer drug resistance through small-molecule targeting of HSP90 and HSP70. Drug Resistance Updates, 15(5-6), 265-276. [Link]
-
Canella, A., Welker, A., Yoo, J. Y., et al. (2017). Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas. Clinical Cancer Research, 23(20), 6215-6226. [Link]
-
The Ohio State University Comprehensive Cancer Center. (2017). Onalespib Could Be an Effective Treatment for Glioblastoma, Preclinical Studies Show. OSUCCC Press Release. [Link]
-
Piha-Paul, S. A., Tsimberidou, A. M., Geng, Y., et al. (2018). Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 36(4), 624-633. [Link]
-
Al-Ghabkari, A., St-Germain, J., Al-Ghamdi, S., et al. (2025). Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of Onalespib - radiotherapy combination therapy. Frontiers in Oncology, 14, 1324888. [Link]
-
Proia, D. A., Zhang, C., Singh, R., et al. (2016). Second-generation HSP90 inhibitor onalespib blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells. Molecular Cancer Research, 14(10), 961-970. [Link]
-
Zhang, Y., Tan, M., Wu, Q., & Jia, H. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]
-
Canella, A., Welker, A., Yoo, J. Y., et al. (2017). Efficacy of Onalespib, a Long-Acting Second-Generation HSP90 Inhibitor, as a Single Agent and in Combination with Temozolomide against Malignant Gliomas. Clinical Cancer Research, 23(20), 6215-6226. [Link]
-
St-Germain, J., Al-Ghabkari, A., Noteborn, M., & Vordermark, D. (2020). The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach. Scientific Reports, 10(1), 5821. [Link]
-
Orlefors, H., Al-Ghabkari, A., Al-Ghamdi, S., et al. (2021). The HSP90 inhibitor onalespib potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells. International Journal of Oncology, 59(4), 81. [Link]
-
Lomeli, N., & Bota, D. A. (2017). Targeting HSP90 in malignant gliomas: onalespib as a potential therapeutic. Translational Cancer Research, 6(Suppl 7), S1246-S1249. [Link]
-
St-Germain, J., Al-Ghabkari, A., Noteborn, M., & Vordermark, D. (2020). The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach. Scientific Reports, 10(1), 5821. [Link]
-
Al-Ghabkari, A., St-Germain, J., Al-Ghamdi, S., et al. (2025). Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of Onalespib - radiotherapy combination therapy. Frontiers in Oncology, 14, 1324888. [Link]
-
Karkoulis, P. K., Stravopodis, D. J., & Margaritis, L. H. (2022). HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). International Journal of Oncology, 61(6), 1-20. [Link]
-
Trepel, J., Mollapour, M., Giaccone, G., & Neckers, L. (2010). Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs. Current Pharmaceutical Design, 16(29), 3239-3252. [Link]
-
Wang, Y., Zhang, Y., He, C., et al. (2021). Heat Shock Protein 90 Triggers Multi-Drug Resistance of Ovarian Cancer via AKT/GSK3β/β-Catenin Signaling. Frontiers in Oncology, 11, 626428. [Link]
-
Kumar, A., Singh, S., & Chiosis, G. (2020). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Expert Opinion on Drug Discovery, 15(12), 1461-1476. [Link]
-
Prince, T., & Matts, R. L. (2011). Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges. International Journal of Molecular Sciences, 12(10), 7047-7068. [Link]
-
Procell. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell Life Science & Technology Co., Ltd. [Link]
-
Zhang, Y., Tan, M., Wu, Q., & Jia, H. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]
-
Prince, T., & Matts, R. L. (2011). Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges. International Journal of Molecular Sciences, 12(10), 7047-7068. [Link]
-
Kim, H. J., & Lee, J. M. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 15(15), e4794. [Link]
-
Biamonte, M. A., Shi, J., Hong, K., et al. (2012). The Novel Oral Hsp90 Inhibitor NVP-HSP990 Exhibits Potent and Broad-spectrum Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics, 11(3), 701-712. [Link]
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. Oncology Reports [spandidos-publications.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Onalespib Could Be an Effective Treatment for Glioblastoma, Preclinical Studies Show [cancer.osu.edu]
- 5. Frontiers | Heat Shock Protein 90 Triggers Multi-Drug Resistance of Ovarian Cancer via AKT/GSK3β/β-Catenin Signaling [frontiersin.org]
- 6. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cell.com [cell.com]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunohistochemical Assessment of Client Protein Stability Following Onalespib (AT13387) Treatment
Introduction & Rationale
Onalespib (AT13387) is a second-generation, synthetic resorcinol-based inhibitor of Heat Shock Protein 90 (HSP90). Unlike first-generation ansamycins (e.g., 17-AAG), Onalespib exhibits a prolonged residence time on the HSP90 biomarker and a superior safety profile.
The primary mechanism of action involves binding to the N-terminal ATP-binding pocket of HSP90.[1] This inhibits the chaperone's ability to stabilize "client proteins"—oncogenic drivers such as EGFR, HER2, BRAF, MET, and AKT. Consequently, these proteins are misfolded, ubiquitinated, and degraded by the proteasome.
Why IHC? While Western Blotting provides bulk protein data, Immunohistochemistry (IHC) is critical for:
-
Spatial Resolution: Determining which cells are responding (tumor vs. stroma).
-
Heterogeneity: Assessing variable response rates within a single tumor section.
-
Clinical Translation: Validating pharmacodynamic (PD) markers in biopsy samples where tissue volume is limited.
This guide details a self-validating IHC protocol designed to visualize and quantify the loss of client protein expression, a direct readout of Onalespib efficacy.
Mechanism of Action: The "Degradation Readout"
To interpret IHC results correctly, one must understand the cellular cascade triggered by Onalespib. The loss of staining intensity is not due to transcriptional downregulation, but rather rapid physical degradation of the protein.
Diagram 1: Onalespib-Induced Client Protein Degradation Pathway
Caption: Mechanistic flow showing Onalespib binding to HSP90, leading to client protein release, ubiquitination, and proteasomal degradation, alongside the compensatory induction of HSP70.[2]
Experimental Design: A Self-Validating System
A robust IHC experiment for HSP90 inhibitors requires a "Self-Validating" design. You must distinguish between "drug failure" (no delivery) and "biology failure" (client not dependent on HSP90).
Key Targets (Client Proteins)
Select the target relevant to your tumor model.
| Tumor Type | Primary Client Target | Secondary Target (Downstream) | Resistance Marker |
| NSCLC (EGFR mut) | EGFR (Total & Phospho) | p-AKT, p-ERK | c-MET |
| Breast (HER2+) | HER2 | p-S6 | Truncated HER2 (p95) |
| Melanoma | BRAF (V600E) | p-MEK | CRAF |
| Prostate (CRPC) | Androgen Receptor (AR) | PSA (secreted) | AR-V7 (Splice Variant) |
| Global Control | HSP70 (Inducible) | N/A | N/A |
The "Tri-Marker" Validation Logic
To ensure data integrity, stain serial sections for three markers:
-
The Client (e.g., EGFR): Should decrease upon treatment.
-
HSP70 (Inducible): Should increase upon treatment. This confirms the drug entered the cell and inhibited HSP90, even if the client didn't degrade.
-
Housekeeper (e.g., Cytokeratin): Should remain stable . Confirms tissue quality and fixation were not compromised.
Detailed Protocol: IHC for Client Protein Expression
Scope: Detection of EGFR, HER2, or MET in FFPE tumor xenografts or biopsies.
Phase A: Sample Preparation (Critical for Phospho-Proteins)
-
Ischemia Time: < 15 minutes. Phospho-signals (p-AKT, p-EGFR) degrade rapidly after resection.
-
Fixation: 10% Neutral Buffered Formalin (NBF) for 24–48 hours at room temperature.
-
Warning: Under-fixation (<24h) causes "edge effects" and false negatives in the center of the tissue.
-
-
Sectioning: 4 µm thick sections on positively charged slides (e.g., Superfrost Plus).
Phase B: Staining Procedure (Automated or Manual)
1. Deparaffinization & Rehydration
-
Xylene: 3 changes, 5 min each.
-
Ethanol: 100% (2x 3 min), 95% (2x 3 min), 70% (1x 3 min).
-
Distilled Water rinse.
2. Antigen Retrieval (HIER)
-
Rationale: Formalin cross-links proteins, masking the epitopes. Heat-Induced Epitope Retrieval (HIER) is essential.
-
Buffer: Citrate Buffer pH 6.0 (for EGFR/HER2) or Tris-EDTA pH 9.0 (often better for Phospho-proteins).
-
Condition: 110°C for 12 minutes (Pressure Cooker) or 98°C for 20 minutes (Steamer).
-
Cooling: Allow slides to cool to RT in the buffer (20 min). Do not shock cool.
3. Blocking
-
Endogenous Peroxidase: 3% H2O2 in methanol for 10 min.
-
Protein Block: 2.5% Normal Horse Serum (or species matching secondary Ab) for 30 min.
4. Primary Antibody Incubation
-
Selection: Use validated rabbit monoclonal antibodies for higher specificity.
-
Dilution: Titrate carefully. For Onalespib studies, you are looking for loss of signal, so avoid saturating concentrations. Aim for a "2+" intensity in untreated controls to allow dynamic range for degradation.
-
Incubation: Overnight at 4°C (Preferred for phospho-proteins) or 1 hour at RT.
5. Detection & Counterstain
-
Secondary Ab: HRP-conjugated polymer system (e.g., Leica Bond or Ventana UltraMap).
-
Chromogen: DAB (3,3'-Diaminobenzidine). Develop for exactly 5 minutes (timed).
-
Counterstain: Hematoxylin (blue) for 30 seconds. Bluing reagent for 1 minute.
Phase C: Workflow Diagram
Caption: Experimental workflow emphasizing parallel staining of the client protein and the HSP70 biomarker for validation.
Data Analysis & Interpretation
Visual inspection is insufficient for PD studies. Use the H-Score method for semi-quantitative analysis.
H-Score Formula:
-
Range: 0 to 300.
-
0: No staining.
-
1+: Weak staining.
-
2+: Moderate staining.
-
3+: Strong staining.
Expected Results Profile
| Treatment Group | Client Protein (EGFR/HER2) | HSP70 (Biomarker) | Interpretation |
| Vehicle Control | High (H-Score > 200) | Low/Basal | Baseline tumor phenotype. |
| Onalespib (Responder) | Low (H-Score < 50) | High | Successful target engagement and client degradation. |
| Onalespib (Resistant) | High (H-Score > 200) | High | Drug engaged HSP90 (HSP70 up), but client is resistant to degradation. |
| Onalespib (Failure) | High (H-Score > 200) | Low | Drug did not reach tumor tissue (PK failure). |
Troubleshooting Guide
Issue: No reduction in client protein signal after treatment.
-
Cause 1: Insufficient Time. Proteasomal degradation takes time. Ensure sampling is performed 12–24 hours post-dose. 6 hours may be too early for total protein loss (though p-signals may drop).
-
Cause 2: Antibody Specificity. Are you detecting the total protein or a degraded fragment? Ensure the antibody targets an epitope that is destroyed or internalized.
-
Cause 3: Feedback Loops. In some cases (e.g., HER2), degradation triggers a compensatory increase in mRNA transcription. Check mRNA levels via ISH or qPCR to confirm.
Issue: High Background Staining.
-
Solution: Increase blocking time or switch to a "protein-free" block. Ensure the secondary antibody does not cross-react with mouse tissue (if using xenografts).
References
-
Vertex Pharmaceuticals. (2023). Onalespib (AT13387) Mechanism of Action and Clinical Profile. National Institutes of Health.[3] [Link]
-
Smyth, T., et al. (2014).[4] Inhibition of Hsp90 by AT13387 Delays the Emergence of Resistance to Kinase Inhibitors in Non-Small Cell Lung Cancer Models. Molecular Cancer Therapeutics. [Link]
-
Woodhead, A. J., et al. (2010). Discovery of (2,4-Dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a Novel Inhibitor of the Molecular Chaperone Hsp90. Journal of Medicinal Chemistry. [Link]
-
Jhaveri, K., et al. (2012). Heat Shock Protein 90 Inhibitors in the Treatment of Cancer: Current Status and Future Directions. Expert Opinion on Investigational Drugs. [Link]
-
National Cancer Institute. (2023). NCI Drug Dictionary: Onalespib. [Link]
Sources
- 1. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers that Predict Sensitivity to Heat Shock Protein 90 Inhibitors (HSP90i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Evaluation and Biomarker Profiling of Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. astx.com [astx.com]
Application Note: Onalespib (AT13387) and Radiation Combination Therapy Protocols
Executive Summary
Onalespib (AT13387) is a highly potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90). Unlike first-generation ansamycin derivatives (e.g., 17-AAG), Onalespib lacks significant hepatotoxicity and demonstrates a prolonged pharmacodynamic profile, making it an ideal candidate for combination therapies in oncology[1]. When combined with ionizing radiation (IR) or targeted radionuclide therapy, Onalespib acts as a profound radiosensitizer. This application note details the mechanistic causality, quantitative benchmarks, and validated in vitro/in vivo protocols for evaluating the synergistic effects of Onalespib and radiation therapy across various malignancies, including head and neck squamous cell carcinoma (HNSCC), glioblastoma (GBM), and neuroendocrine tumors (NETs)[2][3][4].
Mechanistic Grounding: The Causality of Radiosensitization
The rationale for combining Onalespib with radiation is rooted in the targeted collapse of the tumor's DNA damage response (DDR) and metabolic infrastructure. Radiation primarily exerts its cytotoxic effect by inducing lethal DNA double-strand breaks (DSBs)[3]. The survival of irradiated cancer cells depends heavily on their ability to resolve these lesions via Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ).
Onalespib dismantles this survival mechanism through two primary causal pathways:
-
Proteasomal Degradation of DDR Machinery: Onalespib binds to the N-terminal ATP pocket of the HSP90 chaperone complex. This blockade prevents HSP90 from stabilizing critical oncogenic and DDR client proteins—specifically CHK1, RAD51, ATM, and DNA-PKcs[3][5]. Without chaperone stabilization, these proteins undergo rapid ubiquitination and proteasomal degradation, leaving the cell physically incapable of executing HR or NHEJ.
-
Metabolic Starvation of Nucleotide Biosynthesis: Efficient DNA repair requires a massive influx of de novo nucleotides. Metabolomic profiling demonstrates that Onalespib severely downregulates glycolysis and the TCA cycle, leading to the depletion of ATP, phosphoribosyl diphosphate (PRPP), and aspartate[2]. This metabolic reprogramming starves the cell of the raw materials needed for DNA synthesis during repair.
Consequently, cells treated with Onalespib prior to radiation accumulate unresolved γH2AX and 53BP1 foci, undergo prolonged G2/M cell cycle arrest, and ultimately succumb to mitotic catastrophe and apoptosis[1][2][3].
Mechanism of Onalespib-mediated radiosensitization via HSP90 inhibition and impaired DNA repair.
Quantitative Efficacy Data
The following table summarizes the quantitative impact of Onalespib and radiation combination therapy across various preclinical models, highlighting the profound shift in tumor growth kinetics and survival fractions.
| Model / Cell Line | Cancer Type | Onalespib Dose | Radiation Dose | Key Quantitative Outcome (Combo vs Control) |
| H314 (2D Clonogenic) | Squamous Cell Carcinoma | 0.5 nM | 4 Gy | Clonogenic survival reduced by a factor of >2 compared to IR alone[1]. |
| U87 MG (3D Spheroid) | Glioblastoma | 250 nM | 6 Gy | Spheroid doubling time increased from 2.47 days to 26.23 days[6]. |
| U343 MG (3D Spheroid) | Glioblastoma | 250 nM | 6 Gy | Spheroid doubling time increased from 3.34 days to 67.31 days[6]. |
| NET Xenograft (In Vivo) | Neuroendocrine Tumor | 30 mg/kg (i.p.) | 4 MBq (177Lu) | Tumor doubling time delayed by 73% (from 4.8 to 8.3 days); 3x increase in complete remissions[4]. |
Validated Experimental Protocols
Protocol A: 2D and 3D Clonogenic Survival Assays
Causality Note: Cells must be pre-treated with Onalespib for exactly 24 hours before irradiation. This temporal window is critical; it ensures that the existing intracellular pool of HSP90 client proteins (e.g., RAD51) is fully degraded via the proteasome before radiation-induced DSBs occur, thereby maximizing the radiosensitization enhancement ratio[2][5].
-
Cell Seeding: Seed cells (e.g., U87 MG, FaDU) in 6-well plates at optimized densities (100–4600 cells/well depending on the planned radiation dose) and incubate at 37°C, 5% CO2 for 24 hours to allow adherence[6]. For 3D spheroids, seed 1500–4500 cells in ultra-low attachment plates and incubate for 72 hours until spheroids form[6].
-
Drug Exposure: Replace media with fresh media containing sub-cytotoxic to low-cytotoxic concentrations of Onalespib (typically 5 nM to 100 nM)[5][6]. Incubate for 24 hours.
-
Irradiation: Expose the plates to X-ray irradiation at doses of 2, 4, 6, and 8 Gy[5][6].
-
Incubation & Fixation: Incubate 2D cultures for 10–14 days until colonies of >50 cells form. Wash with cold PBS, fix with 96% cold ethanol for 20 minutes, and stain with crystal violet[6]. For 3D spheroids, monitor volumetric growth via microscopy every 3–4 days for 14 days to calculate doubling times[6].
Protocol B: Immunofluorescence Quantification of DNA Repair Kinetics
Self-Validating System: To ensure the protocol is a self-validating system, researchers must include a parallel Western blot analysis for HSP70. Because HSP90 inhibition causes the dissociation and activation of Heat Shock Factor 1 (HSF1), a successful on-target blockade by Onalespib will invariably result in a massive compensatory upregulation of HSP70[4]. If HSP70 levels remain static relative to vehicle controls, the drug delivery or compound integrity has failed, and downstream γH2AX data must be voided.
-
Treatment: Treat cells cultured on glass coverslips with Onalespib (e.g., 25–100 nM) for 24 hours, followed by 2–6 Gy of irradiation[3].
-
Time-Course Fixation: Fix cells with 4% paraformaldehyde at specific intervals: 1h, 6h, and 24h post-irradiation. Rationale: The 1h timepoint captures the peak induction of DSBs, while the 24h timepoint measures the cell's capacity for DSB resolution[3].
-
Staining: Permeabilize with 0.1% Triton X-100, block, and incubate with primary antibodies against γH2AX (Ser139) and 53BP1. Follow with fluorophore-conjugated secondary antibodies and DAPI nuclear counterstain[3].
-
Quantification: Utilize confocal microscopy to quantify foci per nucleus. An effective combination therapy will show significantly elevated foci at the 24h mark compared to radiation alone, indicating crippled repair mechanisms[3].
Protocol C: In Vivo Xenograft and Clinical Translation Framework
Translating in vitro success to living systems requires careful pharmacokinetic consideration, as Onalespib concentrates heavily in tumor tissue compared to plasma[5].
Preclinical Xenograft Protocol:
-
Establish subcutaneous xenografts (e.g., HNSCC or NETs) in immunocompromised mice.
-
Once tumors reach ~50 mm³, randomize into four cohorts: Vehicle, Onalespib alone, Radiation alone, and Combination[4].
-
Administer Onalespib at 30 mg/kg via intraperitoneal (i.p.) or intravenous (i.v.) injection daily for 4 days[4][5].
-
Administer radiation (e.g., 2 Gy fractions or 4 MBq of 177Lu-DOTATATE) starting 6 to 24 hours after the first Onalespib dose[4][5]. Monitor tumor volume and body weight twice weekly.
Clinical Trial Dosing Framework (Based on NCT02381535): In human trials for locoregionally advanced HNSCC, Onalespib is integrated into standard chemoradiation regimens using a strategic lead-in phase[7].
-
Lead-in Phase: Administer Onalespib IV over 1 hour on Day -7. Causality: This lead-in capitalizes on the prolonged pharmacodynamic depletion of DDR proteins before the first fraction of radiation is delivered[7].
-
Concurrent Phase: Administer Onalespib IV on Days 3, 10, 24, 31, and 38.
-
Chemoradiation: Administer Cisplatin IV weekly (Days 1, 8, 15, 22, 29, 36, 43) alongside Intensity-Modulated Radiation Therapy (IMRT) delivered once daily, 5 days a week, for a total of 35 fractions[7].
References
- The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells - PMC -
- Pharmacological Inhibition of HSP90 Radiosensitizes Head and Neck Squamous Cell Carcinoma Xenograft by Inhibition of DNA Damage Repair, Nucleotide Metabolism, and Radiation-Induced Tumor Vasculogenesis - PMC -
- Low-Dose Hsp90 Inhibitor Selectively Radiosensitizes HNSCC and Pancre
- Study Details | NCT02381535 | Onalespib in Treating Patients With Locoregionally Advanced Squamous Cell Carcinoma of the Head and Neck Receiving Radiation Therapy and Cispl
- Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of Onalespib - PMC -
- Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of Onalespib - radiotherapy combin
- The radiosensitizer Onalespib increases complete remission in 177Lu-DOTATATE-treated mice bearing neuroendocrine tumor xenografts - Mediso -
Sources
- 1. The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of HSP90 Radiosensitizes Head and Neck Squamous Cell Carcinoma Xenograft by Inhibition of DNA Damage Repair, Nucleotide Metabolism, and Radiation-Induced Tumor Vasculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of Onalespib - radiotherapy combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mediso - The radiosensitizer Onalespib increases complete remission in 177Lu-DOTATATE-treated mice bearing neuroendocrine tumor xenografts [mediso.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of Onalespib - radiotherapy combination therapy [frontiersin.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Onalespib Resistance in Cancer Cells
Introduction
Onalespib (AT13387) is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90) that has shown promise in various preclinical and clinical settings.[1] By inhibiting the ATP-binding pocket in the N-terminus of HSP90, Onalespib leads to the proteasomal degradation of a wide array of oncogenic client proteins, thereby disrupting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][3][4] However, as with many targeted therapies, the development of resistance to Onalespib can limit its clinical efficacy.
This technical support guide is designed for researchers, scientists, and drug development professionals investigating Onalespib. It provides a structured troubleshooting guide in a question-and-answer format to address common challenges encountered during in vitro and in vivo experiments, with a focus on identifying and overcoming mechanisms of Onalespib resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My cancer cell line is showing reduced sensitivity to Onalespib. What are the primary mechanisms of resistance I should investigate?
Answer:
Reduced sensitivity to Onalespib, and HSP90 inhibitors in general, can arise from several adaptive mechanisms. Based on current literature, you should prioritize investigating the following two key areas:
-
Induction of the Heat Shock Response (HSR): Inhibition of HSP90 often triggers a compensatory upregulation of other heat shock proteins, most notably HSP70 and HSP27.[5][6][7] These co-chaperones have anti-apoptotic functions and can partially compensate for the loss of HSP90 activity, thereby promoting cell survival.[6]
-
Increased Drug Efflux: Overexpression and/or increased activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump Onalespib out of the cell, reducing its intracellular concentration and target engagement.[8][9]
A third, less common mechanism to consider is the alteration of HSP90 client proteins or co-chaperones, which may reduce their dependency on HSP90.
Troubleshooting Guide 1: How can I determine if the Heat Shock Response is mediating Onalespib resistance in my cells?
Answer:
To investigate the role of the HSR in Onalespib resistance, you need to assess the expression levels of key heat shock proteins, particularly HSP70 and HSP27, upon Onalespib treatment.
Experimental Workflow:
Caption: Workflow to assess HSR-mediated Onalespib resistance.
Detailed Protocol: Western Blotting for HSP70 and HSP27
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against HSP70 and HSP27 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpreting the Results:
| Observation | Interpretation | Next Steps |
| Dose-dependent increase of HSP70/HSP27 in resistant cells is significantly higher than in parental cells. | Strong evidence for HSR-mediated resistance. | Proceed to strategies to overcome HSR. |
| No significant difference in HSP70/HSP27 induction between resistant and parental cells. | HSR is unlikely to be the primary resistance mechanism. | Investigate other mechanisms like drug efflux. |
Troubleshooting Guide 2: What are the strategies to overcome HSR-mediated Onalespib resistance?
Answer:
The primary strategy to overcome HSR-mediated resistance is to co-administer Onalespib with an agent that suppresses the transcription of heat shock proteins.
Combination Therapy Approach:
A promising approach is the combination of Onalespib with a Cyclin-Dependent Kinase (CDK) inhibitor, such as AT7519 . The transcriptional induction of HSP70 is linked to the activity of CDK9.[10] By inhibiting CDK9, AT7519 can suppress the compensatory upregulation of HSP70 induced by Onalespib, thereby restoring sensitivity.[5]
Caption: Onalespib and AT7519 combination therapy pathway.
Experimental Validation:
To validate this approach, you can perform a cell viability assay (e.g., MTT or CTG) comparing the effects of Onalespib alone, AT7519 alone, and the combination in your resistant cell line. A synergistic effect, indicated by a Combination Index (CI) < 1, would support this strategy.
Troubleshooting Guide 3: How can I test for increased drug efflux as a mechanism of Onalespib resistance?
Answer:
To determine if increased drug efflux is contributing to Onalespib resistance, you can perform a functional assay using a fluorescent substrate of common ABC transporters like ABCB1/P-gp. The Calcein-AM assay is a widely used and reliable method.[11]
Principle of the Calcein-AM Assay:
Non-fluorescent Calcein-AM is cell-permeable and a substrate for ABCB1. In cells with low ABCB1 activity, Calcein-AM is hydrolyzed by intracellular esterases into the fluorescent molecule calcein, which is retained in the cytoplasm. In cells with high ABCB1 activity, Calcein-AM is pumped out before it can be hydrolyzed, resulting in low intracellular fluorescence.[12]
Experimental Workflow:
Sources
- 1. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. astx.com [astx.com]
- 3. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Limitations of Cisplatin Therapy by Additional Treatment With the HSP90 Inhibitor Onalespib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABCB1 (MDR1) induction defines a common resistance mechanism in paclitaxel- and olaparib-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Calcein AM Assay Standardization | AAT Bioquest [aatbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
AT13387 solubility issues and best practices
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the solubility challenges of AT13387 (Onalespib). As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to ensure the success and reproducibility of your experiments.
Introduction: Understanding AT13387
AT13387, also known as Onalespib, is a potent, second-generation, non-ansamycin inhibitor of Heat shock protein 90 (HSP90).[1][2] HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are essential for tumor growth and survival, including HER2, EGFR, BCR-ABL, and AKT.[3][4] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, AT13387 blocks its chaperone function, leading to the degradation of these oncogenic clients and subsequent cell cycle arrest and apoptosis.[3][5][6]
While a powerful research tool, AT13387 is a hydrophobic molecule, presenting solubility challenges that can impact experimental outcomes if not handled correctly. This guide provides robust, validated protocols and troubleshooting solutions to ensure consistent and reliable results.
Physicochemical & Solubility Profile
A foundational understanding of AT13387's properties is the first step toward successful experimental design.
Table 1: Physicochemical Properties of AT13387
| Property | Value | Source(s) |
| Alternate Name | Onalespib | [1] |
| CAS Number | 912999-49-6 | [1][4] |
| Molecular Formula | C₂₄H₃₁N₃O₃ | [1][4] |
| Molecular Weight | 409.52 g/mol | [1][2] |
| Appearance | Solid powder | [4][7] |
| Storage (Solid) | Store at -20°C, protected from light | [3][4] |
Table 2: Solubility Data for AT13387
| Solvent | Solubility | Notes | Source(s) |
| DMSO | ≥13.25 mg/mL | Primary solvent for stock solutions. Some suppliers report up to 20 or 30 mg/mL. | [3][4][7][8] |
| Ethanol | ≥47.7 mg/mL | Requires ultrasonic assistance for optimal dissolution. | [3][4][7] |
| Water | Insoluble | AT13387 is practically insoluble in aqueous solutions. | [3][4][7] |
| DMF | ~30 mg/mL | [8] | |
| DMF:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | Demonstrates very poor solubility when diluted into aqueous buffer. | [8] |
Frequently Asked Questions (FAQs)
Here we address foundational questions regarding the handling and use of AT13387.
Q1: What is the mechanism of action for AT13387?
AT13387 is a high-affinity inhibitor of HSP90 (Kd = 0.5 - 0.71 nM).[3][4][9] HSP90 is an ATP-dependent chaperone required for the stability and function of numerous client proteins, many of which are mutated or overexpressed in cancer cells. AT13387 competes with ATP for binding to the N-terminal domain of HSP90, inhibiting its function.[5][9] This leads to the misfolding and subsequent ubiquitin-proteasomal degradation of client proteins, disrupting downstream signaling pathways and leading to cell cycle arrest and apoptosis.[3][4][5] A common biomarker of HSP90 inhibition is the compensatory upregulation of Heat Shock Protein 70 (HSP70).[10]
Q2: How should I prepare a stock solution of AT13387 for in vitro experiments?
The recommended solvent is high-purity, anhydrous DMSO. AT13387 is readily soluble in DMSO at concentrations of 13.25 mg/mL or higher.[3][4][7] It is critical to first create a concentrated stock in 100% DMSO before diluting into aqueous media. Direct dissolution in buffers or cell culture media will fail.
Q3: How should I store AT13387?
-
Solid Compound: Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture.[3][4][7]
-
Stock Solutions: Prepare stock solutions in DMSO, aliquot into small, single-use volumes, and store at -20°C.[3][11] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and inaccurate concentrations.[3] Long-term storage of solutions is not recommended; fresh preparations are always best.[4]
Troubleshooting Guide: Overcoming Solubility Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My AT13387 powder won't dissolve in my cell culture medium or PBS.
-
Underlying Cause: This is expected behavior. AT13387 is a hydrophobic molecule and is insoluble in water and aqueous buffers.[3][4][7] The compound's structure lacks sufficient polar groups to interact favorably with water molecules.
-
Solution: The Two-Step Dissolution Protocol. The only reliable method is to first prepare a high-concentration stock solution in an appropriate organic solvent, followed by serial dilution into your aqueous experimental medium.
Caption: Workflow for Preparing AT13387 Working Solutions.
Problem 2: When I dilute my DMSO stock into my culture medium, a precipitate forms.
-
Underlying Cause: This indicates that the solubility limit of AT13387 has been exceeded in the final aqueous solution, a phenomenon known as "crashing out." The final percentage of DMSO is insufficient to keep the hydrophobic compound in solution at the desired concentration.
-
Solutions & Best Practices:
-
Control Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Ensure your dilution scheme does not fall below the minimum required to maintain solubility while staying within the non-toxic range for your cells.
-
Optimize the Dilution Technique: Add the DMSO stock solution dropwise into the aqueous medium while vigorously vortexing or stirring. This rapid dispersion helps prevent localized high concentrations that can initiate precipitation.[12]
-
Work Quickly: Prepare the final working dilutions immediately before adding them to your cells or experimental setup.[3][13] Do not prepare and store diluted aqueous solutions.
-
Re-evaluate Final Concentration: If precipitation persists, you may be exceeding the solubility limit. Consider reducing the final concentration of AT13387 in your experiment if your assay allows.
-
Problem 3: I need a suitable formulation for in vivo animal studies.
-
Underlying Cause: High concentrations of DMSO can be toxic when administered in vivo. Therefore, specialized vehicle formulations are required to safely and effectively deliver AT13387 systemically.
-
Solution: Validated In Vivo Formulations. Several vehicles have been successfully used in preclinical studies. The choice of formulation depends on the administration route (e.g., intraperitoneal, intravenous).
Table 3: Example In Vivo Formulations for AT13387
| Formulation Components | Administration Route | Notes | Source(s) |
| 17.5% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water | Intraperitoneal (i.p.) | This is a frequently cited vehicle. Cyclodextrins are cyclic oligosaccharides that encapsulate hydrophobic drugs, increasing their aqueous solubility. Prepare fresh before each use. | [10][14][15][16] |
| 2% DMSO / 30% PEG 300 / ddH₂O | Not Specified | This solution was noted to be clear initially but could precipitate after about 1 hour, reinforcing the need to prepare it immediately before use. | [2] |
| DMSO and 17.5% β-Cyclodextrin | Not Specified | A combination approach where the drug is first dissolved in a small amount of DMSO and then diluted into the cyclodextrin solution. | [17] |
Problem 4: My experimental results are inconsistent or not reproducible.
-
Underlying Cause: Inconsistent results with small molecule inhibitors are often traced back to issues with the compound's integrity or concentration. This can be caused by improper storage, degradation from multiple freeze-thaw cycles, or precipitation in the final working solution.[12]
-
Solution: Adherence to Best Practices.
Caption: Troubleshooting Logic for Experimental Inconsistency.
By adhering to these guidelines, researchers can confidently prepare and use AT13387, ensuring that observed biological effects are a direct result of HSP90 inhibition and not an artifact of solubility issues.
References
- AT13387: High-Affinity Hsp90 Inhibitor for Cancer Biology Research. (2025, November 10). Google.
- AT13387 - Potent Hsp90 Inhibitor for Cancer Research. APExBIO.
- AT13387 | CAS 912999-49-6. Santa Cruz Biotechnology.
- Onalespib (AT13387) | Hsp90 Inhibitor. MedChemExpress.
- Onalespib (AT13387) | Hsp90 Inhibitor | CAS 912999-49-6. (2024, May 22). Selleck Chemicals.
- The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells. (2015, November 3). Oncotarget.
- AT13387. RayBiotech.
- Initial Testing (Stage 1) of AT13387, an HSP90 Inhibitor, by the Pediatric Preclinical Testing Program. (2011, April 29). PMC.
- A Comparative Guide to the In Vivo Toxicity of Zelavespib and Other HSP90 Inhibitors. Benchchem.
- The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach. (2020, April 3). PMC.
- The HSP90 Inhibitor, AT13387, Is Effective against Imatinib-Sensitive and -Resistant Gastrointestinal Stromal Tumor Models. (2012, August 8). AACR Journals.
- for Conducting Clinical Trials Using AT13387 (NSC 749712). NCI.
- Inhibition of HSP90 by AT13387 Delays the Emergence of Resistance to BRAF Inhibitors and Overcomes Resistance to dual BRAF and MEK Inhibition in Melanoma Models. PMC.
- Onalespib (AT-13387, CAS Number: 912999-49-6). Cayman Chemical.
- AT-13387 (Onalespib). Chemgood.
- AT13387. Xcess Biosciences.
- AT13387, a novel HSP90 inhibitor, has activity against mutant c-Kit tumour cells in vitro. Astex.
- Navigating Hsp90-IN-13: A Technical Guide to Solubility and Stability. Benchchem.
Sources
- 1. AT13387 | CAS 912999-49-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 4. apexbt.com [apexbt.com]
- 5. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 6. ChemGood [chemgood.com]
- 7. raybiotech.com [raybiotech.com]
- 8. caymanchem.com [caymanchem.com]
- 9. astx.com [astx.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. xcessbio.com [xcessbio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells | Oncotarget [oncotarget.com]
- 15. Initial Testing (Stage 1) of AT13387, an HSP90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of HSP90 by AT13387 Delays the Emergence of Resistance to BRAF Inhibitors and Overcomes Resistance to dual BRAF and MEK Inhibition in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
Onalespib (AT13387) Technical Support Center: Managing Off-Target Effects
Welcome to the Technical Support and Troubleshooting Hub for Onalespib (AT13387) . Onalespib is a potent, second-generation, non-ansamycin small-molecule inhibitor of Heat Shock Protein 90 (HSP90)[1]. While it exhibits a highly favorable pharmacokinetic profile and prolonged target inhibition compared to first-generation inhibitors, researchers frequently encounter challenges distinguishing its on-target chaperone inhibition from off-target cytotoxicity[2].
This guide is designed for drug development professionals and molecular biologists to troubleshoot experimental design, optimize dosing, and establish self-validating protocols that isolate the true mechanistic efficacy of Onalespib.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: How do I distinguish Onalespib's on-target HSP90 inhibition from off-target cytotoxicity in my cell lines?
The Causality: Small molecule inhibitors are chemicals that, at high concentrations, perturb global protein homeostasis and induce non-specific cytotoxicity[3]. Onalespib binds specifically to the N-terminal ATP-binding pocket of HSP90 with a high affinity (
Fig 1. Mechanistic divergence of Onalespib: On-target client degradation vs. off-target toxicity at high doses.
Q2: What is the expected IC50 range for Onalespib, and why is my cell line requiring massive doses to show an effect?
The Causality: Sensitivity to HSP90 inhibition is highly dependent on the cellular reliance on oncogenic client proteins (e.g., mutant EGFR or hyperactive BCR signaling). For instance, Burkitt Lymphoma cells are addicted to tonic B-cell receptor signaling (an HSP90 client) and show IC50 values around 83.6 nM, whereas normal B cells tolerate up to ~9.3
Table 1: Reference Quantitative Data for Onalespib Sensitivity
| Cell Type / Target | Assay Type | Value | Reference |
| HSP90 Binding Affinity | Isothermal Titration Calorimetry (ITC) | [7],[4] | |
| A375 (Melanoma) | Cell Viability | [8] | |
| BON (Neuroendocrine Tumor) | XTT Viability Assay | [9] | |
| Burkitt Lymphoma (BL) | Annexin V/7-AAD Apoptosis | [6] | |
| Normal Peripheral B Cells | Annexin V/7-AAD Apoptosis | [6] |
Q3: My in vivo xenograft models are showing severe systemic toxicity. How can I manage dosing to maintain efficacy without off-target shock?
The Causality: Historically, clinical trials of HSP90 inhibitors failed because they were administered at the Maximum Tolerated Dose (MTD), which induces severe off-target toxicities and global protein degradation[3],[5]. Preclinical pharmacokinetic studies show that an equivalent concentration to the plasma
Part 2: Self-Validating Experimental Protocols
To ensure your data reflects true HSP90 inhibition rather than off-target chemical stress, implement the following self-validating workflows.
Fig 2. Self-validating experimental workflow for establishing on-target specificity of Onalespib.
Protocol 1: In Vitro Target Engagement & Specificity Validation
Purpose: To confirm that the chosen dose of Onalespib is actively inhibiting HSP90 without causing confounding off-target cell death.
-
Preparation & Dosing: Prepare a fresh stock of Onalespib in anhydrous DMSO[8]. Seed cells in 6-well plates and treat with a titration gradient (10 nM, 30 nM, 100 nM, 300 nM, 1
M). -
Viability Assessment (The Negative Control for Toxicity): After 48 hours, harvest cells and stain with Annexin V/7-AAD[6]. Identify the maximum concentration where cell viability remains
. This is your sub-cytotoxic working concentration (typically 30–100 nM)[4],[5]. -
Orthogonal Biomarker Validation (The Positive Control for Engagement): Lyse the cells treated at the sub-cytotoxic dose and perform a Western Blot.
-
Probe for HSP70: You must observe a dose-dependent upregulation of HSP70. This confirms the drug has engaged HSP90, triggering the compensatory HSF1 heat-shock response[10].
-
Probe for Client Proteins: Probe for known HSP90 clients relevant to your cell line (e.g., total EGFR, p-EGFR, AKT)[10]. You should observe significant degradation.
-
-
Causality Check: If HSP70 is upregulated and EGFR is degraded, but the cells are largely viable, you have successfully isolated the on-target biochemical effect from off-target cytotoxicity.
Protocol 2: In Vivo Sub-Cytotoxic Radiosensitization Assay
Purpose: To leverage Onalespib's on-target degradation of DNA repair enzymes to synergize with radiotherapy, avoiding MTD-related systemic toxicity.
-
Sub-Cytotoxic Dosing Strategy: Instead of dosing mice at the MTD, administer Onalespib at 1/3 of the MTD via intravenous or intraperitoneal injection[5]. Pharmacokinetic profiling shows that tumors retain Onalespib at concentrations up to 40-fold higher than plasma, allowing for selective tumor targeting at lower doses[5].
-
Combination Modality: Administer ionizing radiation (e.g., 2 Gy) or a targeted radioligand like
Lu-DOTATATE 24 hours post-Onalespib administration[11]. -
Pharmacodynamic Tracking (
H2AX): Harvest tumor xenografts at 1h, 4h, and 24h post-radiation. Perform immunohistochemistry for H2AX foci. -
Causality Check: Because Onalespib degrades DNA repair proteins (HSP90 clients), the combination group should show a prolonged retention of
H2AX foci at 24 hours compared to radiation alone, indicating an inability to resolve double-strand breaks[5]. Furthermore, check renal tissue histology: low-dose Onalespib has been shown to upregulate HSP70 in the kidneys, which actually provides a protective off-target effect against radiation-induced glomerular injury[11].
References
-
National Institutes of Health (NIH) / PMC. The HSP90 inhibitor onalespib potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors. Available at:[Link]
-
American Society of Hematology (Blood). HSP90 promotes Burkitt lymphoma cell survival by maintaining tonic B-cell receptor signaling. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. Pharmacological Inhibition of HSP90 Radiosensitizes Head and Neck Squamous Cell Carcinoma Xenograft by Inhibition of DNA Damage Repair, Nucleotide Metabolism, and Radiation-Induced Tumor Vasculogenesis. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Available at:[Link]
-
Chemical Probes Portal. Onalespib. Available at:[Link]
-
AACR Journals (Clinical Cancer Research). Low-Dose Hsp90 Inhibitor Selectively Radiosensitizes HNSCC and Pancreatic Xenografts. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. The radiosensitizer Onalespib increases complete remission in 177Lu-DOTATATE-treated mice bearing neuroendocrine tumor xenografts. Available at:[Link]
Sources
- 1. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of HSP90 Radiosensitizes Head and Neck Squamous Cell Carcinoma Xenograft by Inhibition of DNA Damage Repair, Nucleotide Metabolism, and Radiation-Induced Tumor Vasculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe Onalespib | Chemical Probes Portal [chemicalprobes.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The HSP90 inhibitor onalespib potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The radiosensitizer Onalespib increases complete remission in 177Lu-DOTATATE-treated mice bearing neuroendocrine tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AT13387 (Onalespib) In Vivo Optimization
Status: Operational Operator: Senior Application Scientist Subject: Optimization of AT13387 Dosage and Vehicle for Xenograft Models
Introduction: The "Long-Retention" Advantage
Welcome to the technical guide for AT13387 (Onalespib). Unlike first-generation HSP90 inhibitors (e.g., 17-AAG), AT13387 is a second-generation synthetic resorcinolic compound.
Critical Insight for Experimental Design: The defining characteristic of AT13387 is the dissociation between its plasma half-life and tumor retention. While it clears from plasma rapidly (
Implication: If you dose daily (QD) based on plasma PK, you risk severe toxicity without added efficacy. You must design intermittent schedules (Q1W or BIW) to exploit this therapeutic window.
Module 1: Formulation & Stability
Q: My compound is precipitating. What is the standard vehicle for in vivo administration?
A: Solubility is a common failure point. Do not use high concentrations of DMSO for multi-dose studies, as it induces local toxicity that confounds weight loss data.
The Gold Standard Vehicle:
17.5% - 20% (w/v) Hydroxypropyl-
Protocol: Preparing the Solution
-
Weighing: Calculate the required amount of HP-
-CD. For a 20% solution, weigh 20g of HP- -CD. -
Dissolution: Dissolve the powder in 100mL of sterile water or 0.9% saline. Vortex until clear.
-
Compound Addition: Add the AT13387 (typically supplied as L-lactic acid salt) to the cyclodextrin solution.
-
Note: AT13387 is soluble in water, but the cyclodextrin complex ensures stability and reduces injection site irritation.
-
-
Sonication: Sonicate for 10–15 minutes at ambient temperature until no particulate matter remains.
-
Sterilization: Filter through a 0.22
m PES membrane. -
Storage: Prepare fresh weekly. Store at 4°C protected from light.
Module 2: Dosing Regimens & Experimental Design
Q: What is the optimal dosing schedule for efficacy vs. toxicity?
A: Due to the long tumor residency, "pulsed" dosing is superior to continuous dosing.
Recommended Dosing Table (Mouse Xenografts)
| Study Type | Route | Dosage | Frequency | Rationale |
| Monotherapy Efficacy | IP / IV | 60–70 mg/kg | BIW (e.g., Mon/Thu) | Balances max client degradation with recovery time. |
| High-Dose "Pulse" | IP | 90 mg/kg | Q1W (Once Weekly) | Exploits >1 week tumor retention; minimizes handling stress. |
| Radiosensitization | IP | 10–40 mg/kg | Single dose or Q3D | Sub-cytotoxic dose sufficient to degrade DNA repair clients (e.g., RAD51). |
| Combination (e.g., TKI) | IP | 40–50 mg/kg | Q1W | Lower dose prevents overlapping toxicity with kinase inhibitors. |
Expert Tip: For IP injections, ensure the volume does not exceed 10 mL/kg (approx. 200
L for a 20g mouse).
Module 3: Mechanism & Biomarker Validation
Q: How do I validate target engagement in vivo?
A: You cannot rely solely on tumor volume. You must demonstrate the "HSP90 Shift."
-
Client Degradation (The Goal): HSP90 inhibition leads to ubiquitin-mediated proteasomal degradation of client proteins.[1]
-
Chaperone Induction (The Feedback): Blocking HSP90 releases HSF1, which travels to the nucleus and upregulates HSP70.
The "HSP90 Shift" Visualization The following diagram illustrates the molecular causality you must verify via Western Blot.
Caption: Mechanism of Action. AT13387 inhibits HSP90, causing client degradation and HSP70 induction (The "Biomarker Signature").
Module 4: Experimental Workflow & Troubleshooting
Q: When should I harvest tumors for PK/PD analysis?
A: Timing is critical due to the lag between plasma clearance and biological effect.
Step-by-Step Workflow
-
Plasma Harvest (PK): Collect at 2h, 6h, 24h. Expect rapid clearance.
-
Tumor Harvest (PD): Collect at 24h, 48h, and 72h.
-
Why? Client protein degradation (e.g., EGFR loss) often peaks at 24–48h. HSP70 induction is visible by 6–12h and persists >72h.
-
-
Processing: Snap freeze in liquid nitrogen immediately. HSP clients are unstable; delayed freezing leads to false positives (artificial degradation).
Workflow Logic Diagram
Caption: Optimal PK/PD workflow. Note that efficacy signals (client loss) persist long after the drug clears the plasma.
Q: My mice are experiencing diarrhea. Is this normal?
A: Yes, gastrointestinal (GI) toxicity is a class effect of HSP90 inhibitors, though AT13387 is better tolerated than 17-AAG.
-
Threshold: If weight loss >15%, provide supportive care (wet mash, subcutaneous saline fluids).
-
Stop Rule: If weight loss >20%, euthanize immediately.
-
Mitigation: Ensure you are dosing on a "Fed" cycle if possible, or switch to Q1W dosing to allow GI mucosal recovery.
References
-
Graham, B. et al. (2012). "The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer." Cancer Science, 103(3), 522–527.[2] (Note: Link directs to related PMC content verifying AT13387 properties).
-
Canella, A. et al. (2017). "Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas." Clinical Cancer Research.
-
Woodhead, A. J. et al. (2010). "Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design." Journal of Medicinal Chemistry, 53(16), 5956–5969.
-
Spiegelberg, D. et al. (2020). "The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach."[4] Scientific Reports, 10, 5923.
Sources
- 1. Second-generation HSP90 inhibitor onalespib blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Vismodegib (857678-38-7)
Welcome to the technical support center for Vismodegib (GDC-0449), a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges encountered when working with this compound. Our goal is to provide you with the expertise and practical insights necessary to ensure the scientific integrity and reproducibility of your results.
Introduction to Vismodegib
Vismodegib is a first-in-class, orally bioavailable small molecule that targets the Smoothened (SMO) receptor, a key component of the Hh signaling cascade.[1][2] By binding to and inhibiting SMO, Vismodegib prevents the downstream activation of GLI transcription factors, which are responsible for regulating the expression of genes involved in cell proliferation, survival, and differentiation.[3][4] Dysregulation of the Hh pathway is a known driver in several cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[2][5]
This guide will address common issues such as inconsistent assay results, compound handling, and cellular resistance, providing a structured, question-and-answer framework to resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: My in vitro experimental results with Vismodegib are inconsistent. What are the common causes?
Inconsistent results in cell-based assays are a frequent challenge and can stem from several factors. It is crucial to systematically evaluate each step of your experimental workflow.
-
Compound Integrity and Handling:
-
Solubility: Vismodegib has poor aqueous solubility.[6] If the compound precipitates in your culture medium, the effective concentration will be lower and more variable than intended.
-
Stability: Like any small molecule, Vismodegib can degrade if not stored properly. Repeated freeze-thaw cycles of stock solutions should be avoided.[7]
-
-
Cellular and Biological Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are sourced from a reputable bank and are within a low passage number range to prevent genetic drift, which can alter drug sensitivity.
-
Mycoplasma Contamination: Mycoplasma can significantly alter cellular responses to drugs. Regularly test your cell cultures.
-
Cell Health and Confluency: Use healthy, exponentially growing cells. Over-confluent or stressed cells may exhibit altered signaling pathways and drug responses.
-
-
Assay-Specific Parameters:
-
Inconsistent Seeding Density: Uneven cell numbers across wells will lead to variability in assay readouts.
-
Serum Effects: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Consider using reduced-serum or serum-free media for the treatment period if your cells can tolerate it.
-
Q2: How should I prepare and store Vismodegib stock solutions?
Proper preparation and storage of Vismodegib are critical for obtaining reproducible results.
-
Solvent Selection: Vismodegib is readily soluble in dimethyl sulfoxide (DMSO).[6][8] Use high-quality, anhydrous DMSO to prepare your initial high-concentration stock solution.[7][9]
-
Storage: Store the solid compound at -20°C, protected from light and moisture.[8][10] DMSO stock solutions are stable for up to 2 years when stored at -20°C and for up to 6 months at -20°C after reconstitution.[7][11] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7][12]
Q3: I'm observing high levels of cytotoxicity at concentrations where I expect to see specific Hedgehog pathway inhibition. Is this normal?
While inhibition of the Hh pathway can lead to decreased proliferation and apoptosis in dependent cancer cells, excessive cell death, especially at higher concentrations, may indicate off-target effects.
-
On-Target vs. Off-Target Effects: The toxic effects of Vismodegib in sensitive cells are often related to the inhibition of the Hh pathway.[13] However, at higher concentrations, off-target effects can occur.
-
Known Off-Targets: Vismodegib has been shown to inhibit the ATP-binding cassette (ABC) transporters ABCG2/BCRP and ABCB1/P-gp.[1][6][7][14] This could lead to confounding effects in cells that express these transporters.
To distinguish between on-target and off-target cytotoxicity, it is essential to perform a dose-response curve and correlate cell viability with the inhibition of Hh pathway activity (e.g., by measuring GLI1 expression).
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
Inconsistent half-maximal inhibitory concentration (IC50) values are a common problem. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Guide 2: Lack of Expected Biological Response
If Vismodegib is not producing the expected inhibitory effect on the Hedgehog pathway, consider the following.
Table 1: Troubleshooting Lack of Biological Response
| Potential Cause | Suggested Solution |
| Cell line is not Hh-pathway dependent. | Confirm Hh pathway activity in your cell line using a positive control (e.g., Sonic Hedgehog ligand or a SMO agonist like SAG). Test a panel of cell lines to find a suitable model. |
| Intrinsic or acquired resistance. | Sequence the SMO gene in your cell line to check for known resistance mutations. Test an inhibitor that acts downstream of SMO, such as a GLI inhibitor (e.g., GANT61). |
| Incorrect dosage or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. |
| Compound inactivity. | Use a fresh, validated aliquot of Vismodegib. Confirm its activity in a known sensitive cell line. |
Key Experimental Protocols
Protocol 1: Preparation of Vismodegib Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of Vismodegib in DMSO.
-
Materials:
-
Vismodegib (CAS 857678-38-7) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Allow the Vismodegib powder to equilibrate to room temperature before opening the vial.
-
Accurately weigh the desired amount of Vismodegib powder. For example, to prepare 1 mL of a 10 mM stock solution (MW = 421.3 g/mol ), weigh 4.213 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Gently vortex the tube until the compound is completely dissolved. If necessary, sonicate in a water bath for a few minutes to aid dissolution.[12]
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Gli-Luciferase Reporter Assay for Hedgehog Pathway Activity
This assay quantifies the inhibitory effect of Vismodegib on GLI-mediated transcription.
Caption: Workflow for a Gli-luciferase reporter assay.
Protocol 3: qPCR for Hedgehog Target Gene Expression
This protocol measures the mRNA levels of the Hh target genes GLI1 and PTCH1 to confirm pathway inhibition.
-
Cell Seeding and Treatment:
-
Seed your cells of interest in a suitable format (e.g., 6-well plates).
-
Allow cells to adhere overnight.
-
Treat cells with Vismodegib at the desired concentrations for the determined optimal time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.[15]
-
A significant decrease in GLI1 and PTCH1 mRNA levels in Vismodegib-treated cells compared to the vehicle control indicates successful pathway inhibition.
-
Understanding and Overcoming Resistance
Resistance to Vismodegib is a significant clinical and experimental challenge. It can be broadly categorized as intrinsic (pre-existing) or acquired.
-
Intrinsic Resistance: Some cell lines may be inherently resistant to Vismodegib due to pre-existing mutations in the Hh pathway.
-
Acquired Resistance: Prolonged exposure to Vismodegib can lead to the selection of resistant cell populations.
The primary mechanisms of resistance involve:
-
Mutations in SMO: These mutations can prevent Vismodegib from binding to its target.
-
Alterations in downstream components: This can include mutations or copy number variations in genes like SUFU and GLI2.
-
Activation of bypass signaling pathways: Other signaling pathways can be upregulated to compensate for Hh pathway inhibition.
Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action
Caption: Simplified Hedgehog signaling pathway and the point of inhibition by Vismodegib.
We trust this technical guide will serve as a valuable resource in your research endeavors with Vismodegib. For further assistance, please do not hesitate to contact our technical support team.
References
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Analysis of efficacy and safety of vismodegib therapy in patients with advanced basal cell carcinoma – real world multicenter cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Sonic Hedgehog/Gli1 Signaling Pathway Regulates Cell Migration and Invasion via Induction of Epithelial-to-mesenchymal Transition in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and anti-tumor effects of vismodegib in patients with refractory advanced gastric cancer: A single-arm, phase-II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tribioscience.com [tribioscience.com]
- 9. selleckchem.com [selleckchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. reagentsdirect.com [reagentsdirect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Inhibiting the Hedgehog Pathway in Patients with the Basal-Cell Nevus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting hedgehog-driven mechanisms of drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
Addressing poor bioavailability of Onalespib in oral administration models
Introduction
Onalespib (also known as AT13387) is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90) that has shown promise in various preclinical cancer models.[1][2][3] As a molecular chaperone, HSP90 is critical for the stability and function of numerous oncogenic "client" proteins, making it a compelling target for cancer therapy.[2][4][5] However, a significant hurdle in the preclinical and clinical development of Onalespib is its poor bioavailability in oral administration models.
This technical support guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the challenges associated with the oral delivery of Onalespib. It provides a series of frequently asked questions (FAQs) for foundational knowledge and in-depth troubleshooting guides for specific experimental issues.
Section 1: Understanding the Challenge - FAQs
This section addresses the fundamental questions regarding Onalespib's properties and the implications of its low oral bioavailability.
Q1: What is Onalespib and how does it work?
Onalespib is a small-molecule inhibitor that binds to the ATP-binding pocket in the N-terminal domain of HSP90.[6] This action blocks the chaperone's function, leading to the destabilization and subsequent proteasomal degradation of its client proteins.[2][6] Many of these client proteins are key drivers of cancer growth and survival, such as EGFR, AKT, HER-2, and mutant BRAF.[1][2] By inhibiting HSP90, Onalespib can simultaneously disrupt multiple signaling pathways that are crucial for tumorigenesis.[7]
Q2: What does "poor oral bioavailability" mean and why is it a problem for Onalespib?
Oral bioavailability (F) refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[8] It is a critical pharmacokinetic parameter that determines the drug's efficacy and required dosage. Poor bioavailability means that only a small portion of the ingested Onalespib dose is absorbed and becomes available to act on its target, which can lead to:
-
Sub-therapeutic concentrations at the tumor site, reducing anti-cancer activity.
-
High inter-individual variability in drug exposure, making it difficult to establish a reliable dose-response relationship.
-
The need for excessively high doses , which can increase the risk of off-target toxicities and manufacturing costs.[9]
Q3: What physicochemical properties of Onalespib contribute to its poor oral bioavailability?
While specific data for Onalespib's Biopharmaceutics Classification System (BCS) class is not publicly available, its characteristics are suggestive of a BCS Class II or IV compound. These classes are defined by low solubility and, for Class IV, low permeability as well.[9][10] Key contributing factors include:
| Property | Description | Impact on Bioavailability |
| Molecular Weight (MW) | 409.52 g/mol [][12] | Within a generally acceptable range for oral absorption, but on the higher side of typical small molecules.[13] |
| Solubility | Poorly soluble in aqueous media. Soluble in organic solvents like DMSO and Ethanol.[][12] | Low aqueous solubility is a primary rate-limiting step for absorption from the gastrointestinal (GI) tract. The drug must be in solution to be absorbed.[14][15] |
| Lipophilicity (LogP) | High (predicted values are often >4) | A high lipophilicity can improve membrane permeability but often correlates with poor aqueous solubility, creating a trade-off that can hinder overall absorption.[16] |
| Permeability | Likely moderate to low | While lipophilic, other factors like molecular size and hydrogen bonding capacity can limit its ability to efficiently cross the intestinal epithelium. |
| Pre-systemic Metabolism | Potential for metabolism in the gut wall and liver (first-pass effect) before reaching systemic circulation.[17][18][19] | This can significantly reduce the amount of active drug that reaches the bloodstream.[17][19] |
Section 2: Troubleshooting Poor Oral Bioavailability - A Step-by-Step Guide
This section is designed as a logical workflow for a researcher encountering low or variable plasma exposure of Onalespib after oral administration in animal models.
Initial Observation: Low and/or Highly Variable Plasma Concentrations of Onalespib After Oral Gavage.
Before investigating complex formulation issues, it is crucial to rule out basic experimental errors.
-
Dose Calculation and Preparation: Double-check all calculations, including unit conversions (e.g., mg/kg to mg/mL). Ensure the dosing formulation is homogeneous and that the correct concentration was prepared.
-
Vehicle Suitability: Is Onalespib fully dissolved or uniformly suspended in the chosen vehicle? For preclinical studies, common vehicles include solutions with co-solvents like DMSO, PEG400, or Tween 80, or suspensions in methylcellulose. If the drug precipitates out of solution before or during administration, absorption will be minimal.
-
Administration Technique: Ensure accurate oral gavage technique to avoid accidental dosing into the lungs. Confirm the full dose was delivered.
If these basic checks do not resolve the issue, proceed with the following investigative workflow.
Caption: Troubleshooting workflow for low oral bioavailability of Onalespib.
Problem 1: Low Average Plasma Exposure (Low AUC)
This issue often points to a fundamental barrier in absorption.
Hypothesis A: Dissolution Rate-Limited Absorption (Poor Solubility)
Causality: Onalespib is poorly water-soluble.[][12] In the GI tract, it must first dissolve before it can be absorbed across the gut wall. If the dissolution rate is slower than the transit time through the absorptive regions of the intestine, bioavailability will be low.
Troubleshooting Workflow:
-
Assess Solubility: Perform an in vitro solubility test of your current formulation in simulated gastric fluid (SGF, pH ~1.2-2.0) and simulated intestinal fluid (SIF, pH ~6.8). This will mimic the environments the drug encounters after oral gavage.
-
Analyze Results: If the solubility is very low (<10 µg/mL) in these fluids, it is highly likely that dissolution is the primary barrier.
Solutions & Strategies: The goal is to increase the dissolution rate and/or the apparent solubility of Onalespib.[20][21]
-
Particle Size Reduction (Nanosuspension): Reducing the particle size of the drug increases its surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[10][20] Wet media milling is a common technique to produce a nanosuspension.[22]
-
Amorphous Solid Dispersions (ASDs): Dispersing Onalespib in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can improve bioavailability.[10][21] The amorphous form has higher free energy and is more soluble than the stable crystalline form.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption of lipophilic drugs.[8][15] These systems form fine oil-in-water emulsions in the gut, which can keep the drug in a solubilized state and facilitate absorption through the lymphatic pathway, potentially bypassing some first-pass metabolism.[8]
Hypothesis B: Permeability Rate-Limited Absorption
Causality: Even if Onalespib is dissolved, it must still pass through the intestinal epithelial cell layer to reach the bloodstream. If the drug has low membrane permeability, this step can become the rate-limiting factor.
Troubleshooting Workflow:
-
Assess Permeability: Use an in vitro model like the Caco-2 cell monolayer assay. This assay provides an apparent permeability coefficient (Papp), which is predictive of in vivo intestinal absorption.
-
Analyze Results: A low Papp value, particularly in the absorptive (apical to basolateral) direction, suggests poor permeability. The assay should also include a P-glycoprotein (P-gp) substrate and inhibitor to determine if Onalespib is subject to efflux.
Solutions & Strategies:
-
Permeation Enhancers: For experimental purposes, certain excipients can be used to transiently open tight junctions between intestinal cells or alter the cell membrane to increase drug passage. This approach must be used with caution due to the potential for toxicity.
-
Prodrug Approach: Chemical modification of the Onalespib molecule to create a more permeable prodrug that is converted to the active form in the body is a long-term drug development strategy.[15][21]
Hypothesis C: High Pre-systemic (First-Pass) Metabolism
Causality: After crossing the gut wall, drug molecules are transported via the portal vein directly to the liver before entering systemic circulation.[19] Significant metabolism in the intestinal cells or the liver can drastically reduce the amount of active drug reaching the rest of the body.[17][18]
Troubleshooting Workflow:
-
Assess Metabolic Stability: Use an in vitro liver microsome stability assay. This experiment incubates Onalespib with liver enzymes (primarily Cytochrome P450s) and measures the rate at which the drug is metabolized.
-
Analyze Results: A short half-life in this assay indicates rapid hepatic metabolism.
-
Compare IV vs. Oral Dosing: The most definitive way to assess the impact of first-pass metabolism in vivo is to compare the plasma AUC from an oral dose with the AUC from an intravenous (IV) dose. The ratio (F = AUC_oral / AUC_IV) gives the absolute bioavailability. A low F value in a compound with good absorption suggests high first-pass metabolism.
Solutions & Strategies:
-
Inhibition of Metabolism (Experimental): In preclinical models, co-administering Onalespib with a known inhibitor of relevant CYP enzymes (e.g., ketoconazole for CYP3A4) can demonstrate the extent to which metabolism is limiting bioavailability. This is a tool for investigation, not a therapeutic strategy.
-
Formulation Approaches: As mentioned, lipid-based formulations that promote lymphatic absorption can partially bypass the portal circulation and thus reduce first-pass hepatic metabolism.[8]
Section 3: Experimental Protocols
Protocol 1: Preparation of a Simple Nanosuspension via Wet Media Milling
This protocol provides a basic method for creating a nanosuspension for preclinical oral dosing.
Materials:
-
Onalespib powder
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) in purified water)
-
Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Procedure:
-
Prepare a Pre-suspension: Disperse a known amount of Onalespib (e.g., 10 mg/mL) into the stabilizer solution. Briefly sonicate or homogenize to create a coarse, uniform suspension.
-
Milling: Add the pre-suspension and an appropriate volume of milling beads to the milling chamber.
-
Process: Mill the suspension at a set speed and temperature (e.g., 2000 RPM, 4°C) for a defined period (e.g., 1-4 hours). The optimal time should be determined empirically.
-
Monitor Particle Size: Periodically take small aliquots of the suspension (with beads removed) and measure the particle size distribution. The target is typically a mean particle size of <200 nm with a narrow distribution (Polydispersity Index < 0.3).
-
Harvest and Store: Once the target particle size is reached, separate the nanosuspension from the milling beads. Store at 2-8°C until use. Confirm dose concentration before administration.
Protocol 2: In Vitro Solubility Assessment in Simulated Biological Fluids
Materials:
-
Onalespib
-
Simulated Gastric Fluid (SGF): 0.2% NaCl, 0.7% HCl, pH adjusted to 1.2.
-
Fasted State Simulated Intestinal Fluid (FaSSIF): Use commercially available powders for consistency.
-
Shaking incubator or orbital shaker
-
HPLC system for quantification
Procedure:
-
Preparation: Add an excess amount of Onalespib to vials containing SGF and FaSSIF (e.g., 5 mg to 1 mL of fluid). This ensures saturation.
-
Equilibration: Place the vials in a shaking incubator at 37°C for 24-48 hours to allow the system to reach equilibrium.
-
Sampling and Filtration: After incubation, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water) and analyze the concentration of dissolved Onalespib using a validated HPLC method.
-
Result: The measured concentration represents the equilibrium solubility of Onalespib in that specific medium.
Section 4: Data Visualization and Summary
Diagram: Barriers to Oral Drug Absorption
This diagram illustrates the sequential challenges a drug like Onalespib faces after oral administration.
Caption: Key physiological barriers impacting the oral bioavailability of Onalespib.
Table: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For... |
| Nanosuspension | Increases surface area, enhancing dissolution rate.[22] | Relatively simple formulation; applicable to many poorly soluble drugs. | Requires specialized equipment (mill/homogenizer); physical stability can be a concern. | BCS Class II drugs where dissolution is the main barrier. |
| Amorphous Solid Dispersion (ASD) | Presents the drug in a high-energy, more soluble amorphous state.[10] | Can achieve significant increases in apparent solubility and dissolution. | Risk of recrystallization to the less soluble stable form; polymer selection is critical. | BCS Class II drugs with high crystallization tendency. |
| Lipid-Based (e.g., SEDDS) | Keeps drug solubilized in lipid droplets; can enhance lymphatic uptake.[8] | Can improve both solubility and permeability; may bypass first-pass metabolism.[8] | Complex formulations; potential for GI side effects; drug must have sufficient lipid solubility. | BCS Class II or IV drugs with high lipophilicity and first-pass metabolism. |
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Pacey, S., et al. (2015). Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors. Investigational New Drugs. Retrieved February 27, 2026, from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. Retrieved February 27, 2026, from [Link]
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Patnaik, A., et al. (2018). Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology. Retrieved February 27, 2026, from [Link]
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UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Retrieved February 27, 2026, from [Link]
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Tefera, Y. (2023). Enhancing Oral Drug Absorption Rates Through Novel Formulation Strategies. Journal of Bioequivalence & Bioavailability. Retrieved February 27, 2026, from [Link]
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Kumar, L., & Singh, S. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research. Retrieved February 27, 2026, from [Link]
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Enhancing the bioavailability of BCS Class IV drugs using polymeric nanoparticles. (n.d.). UCL Discovery. Retrieved February 27, 2026, from [Link]
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Koya, J., & Lu, X. (2022). Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials. Oncogene. Retrieved February 27, 2026, from [Link]
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Jude, F., et al. (2019). Pharmacodynamic and Clinical Results from a Phase I/II Study of the HSP90 Inhibitor Onalespib in Combination with Abiraterone Acetate in Prostate Cancer. Clinical Cancer Research. Retrieved February 27, 2026, from [Link]
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Maloney, A., & Workman, P. (2010). Inhibitors of the heat shock protein 90: from cancer clinical trials to neurodegenerative diseases. Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved February 27, 2026, from [Link]
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Gessner, R., et al. (2012). The Novel Oral Hsp90 Inhibitor NVP-HSP990 Exhibits Potent and Broad-spectrum Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics. Retrieved February 27, 2026, from [Link]
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Formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). (n.d.). Research Square. Retrieved February 27, 2026, from [Link]
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Doi, T., et al. (2019). First-in-Human Phase I Study of an Oral HSP90 Inhibitor, TAS-116, in Patients with Advanced Solid Tumors. Molecular Cancer Therapeutics. Retrieved February 27, 2026, from [Link]
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Optimizing Absorption: Strategies in Formulation Design and Bioavailability Assessment. (2024). Hilaris Publisher. Retrieved February 27, 2026, from [Link]
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Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. (2024). ResearchGate. Retrieved February 27, 2026, from [Link]
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Evaluating Strategies for Oral Absorption Enhancement. (2023). Pharmaceutical Technology. Retrieved February 27, 2026, from [Link]
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Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. Retrieved February 27, 2026, from [Link]
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Pre systemic metabolism: Significance and symbolism. (n.d.). Oreate AI. Retrieved February 27, 2026, from [Link]
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Prioritizing oral bioavailability in drug development strategies. (2024). PMC. Retrieved February 27, 2026, from [Link]
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First Pass Metabolism: Explore Key Concepts and Implications. (2024). Knya. Retrieved February 27, 2026, from [Link]
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Taylor, A. M., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]
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Validation & Comparative
A Preclinical Showdown: Onalespib vs. Ganetespib in the Arena of Hsp90 Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Heat shock protein 90 (Hsp90) has emerged as a critical node in cellular signaling, orchestrating the stability and function of a multitude of oncoproteins. Its inhibition offers a pleiotropic anti-cancer strategy, simultaneously dismantling multiple pathways essential for tumor growth, survival, and resistance. Among the second-generation Hsp90 inhibitors, onalespib (AT13387) and ganetespib (STA-9090) have garnered significant attention in preclinical studies. This guide provides an in-depth, objective comparison of their performance in preclinical models, supported by experimental data to inform researchers, scientists, and drug development professionals.
The Target: Hsp90's Central Role in Oncogenesis
Hsp90 is a highly conserved molecular chaperone that facilitates the proper folding, stabilization, and activity of a diverse array of "client" proteins.[1][2][3] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, reflecting the increased demand for its chaperoning services to maintain the stability of mutated and overexpressed oncoproteins.[3][4][5] These client proteins are key drivers of the hallmarks of cancer and include receptor tyrosine kinases (e.g., EGFR, HER2), signaling kinases (e.g., AKT, RAF), and transcription factors (e.g., androgen receptor).[1][2][6][7] Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, resulting in a multi-pronged attack on the cancer cell's signaling network.
Caption: Hsp90 chaperone cycle and mechanism of inhibition by Onalespib and Ganetespib.
Onalespib (AT13387): A Long-Acting Inhibitor with CNS Penetrance
Onalespib is a potent, synthetic, non-ansamycin, small-molecule inhibitor of Hsp90.[1][2] A key distinguishing feature highlighted in preclinical studies is its ability to cross the blood-brain barrier, making it a promising agent for central nervous system (CNS) malignancies like glioblastoma.[4][8]
Preclinical Efficacy
-
Glioblastoma (GBM): Onalespib has demonstrated significant preclinical activity against glioma cell lines and patient-derived glioma-initiating cells (GSCs).[8][9] It effectively depletes key survival-promoting client proteins such as EGFR (both wild-type and mutant) and AKT, leading to the inhibition of downstream signaling and reduced proliferation, migration, and survival of glioma cells.[4][8][9] Notably, in mouse models, onalespib showed higher concentrations in brain tissue compared to plasma after intravenous administration.[4]
-
Prostate Cancer: In preclinical models of castration-resistant prostate cancer (CRPC), onalespib caused the depletion of both full-length androgen receptor (AR) and the AR-V7 splice variant, which is associated with resistance to therapy.[1][2]
-
Combination Therapy: The efficacy of onalespib is enhanced when used in combination with other anti-cancer agents. In glioma models, combining onalespib with temozolomide (TMZ) resulted in a synergistic anti-proliferative effect.[4][8] Furthermore, onalespib has been shown to act as a radiosensitizer, with combination treatment leading to increased apoptosis and substantial delays in tumor growth in xenograft models.[10]
| Onalespib Preclinical Data Summary | |
| Cancer Model | Key Findings |
| Glioblastoma | Crosses blood-brain barrier; depletes EGFR and AKT; synergistic with temozolomide.[4][8][9] |
| Prostate Cancer | Depletes full-length AR and AR-V7 splice variant.[1][2] |
| Combination | Synergistic with radiotherapy, leading to increased apoptosis and tumor growth delay.[10] |
Pharmacokinetics and Safety Profile
Preclinical studies indicate that onalespib has a favorable pharmacokinetic profile with good tissue distribution and a long tumor half-life, leading to prolonged knockdown of Hsp90 client proteins.[1][2] In early-phase clinical trials, the most common treatment-related adverse events included diarrhea, fatigue, and nausea.[1][11][12]
Ganetespib (STA-9090): A Potent Triazolone Inhibitor with Broad Activity
Ganetespib is a unique triazolone-containing, second-generation Hsp90 inhibitor that is structurally distinct from the first-generation ansamycin class.[6][13][14] It exhibits potent cytotoxicity across a wide range of cancer cell lines and has demonstrated significant anti-tumor efficacy in various preclinical models.[14][15][16][17]
Preclinical Efficacy
-
Broad Spectrum Activity: Ganetespib has shown potent in vitro cytotoxic activity against numerous solid and hematologic tumor cell lines, with IC50 values in the low nanomolar range.[16][18] It is reportedly at least 20-fold more potent than the first-generation inhibitor 17-AAG.[16]
-
Overcoming Drug Resistance: A notable feature of ganetespib is its ability to overcome resistance to other targeted therapies.[6] For instance, in non-small cell lung cancer (NSCLC) models with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) due to the T790M mutation, ganetespib remains effective.[6][13] It also shows potent activity against ALK-positive lung cancer cells that have developed resistance to crizotinib.[6][19]
-
Combination Therapy: The anti-tumor activity of ganetespib is significantly enhanced in combination with standard-of-care chemotherapeutics. Strong synergistic activity has been observed with taxanes (paclitaxel and docetaxel) in preclinical models of NSCLC and triple-negative breast cancer (TNBC).[6][20] This potentiation is attributed to multifactorial mechanisms, including the loss of pro-survival signaling and exacerbation of mitotic catastrophe.[6]
| Ganetespib Preclinical Data Summary | |
| Cancer Model | Key Findings |
| Broad Spectrum | Potent cytotoxicity in numerous cell lines (low nM IC50).[16][18] |
| NSCLC | Overcomes resistance to EGFR and ALK inhibitors.[6][13][19] |
| Combination | Synergistic with taxanes in NSCLC and TNBC models.[6][20] |
Pharmacokinetics and Safety Profile
Preclinical studies have shown that ganetespib is efficiently distributed throughout tumor tissue, including hypoxic regions.[14] A key advantage over first-generation inhibitors is its superior safety profile, notably the lack of significant liver and ocular toxicities that have been dose-limiting for other Hsp90 inhibitors.[16][21] In clinical trials, the most common adverse events were gastrointestinal in nature and fatigue, which were predominantly of mild to moderate severity.[16][22]
Comparative Analysis: Onalespib vs. Ganetespib
While a direct head-to-head preclinical study is lacking in the public domain, a comparative analysis based on the available data reveals distinct strengths for each compound.
| Feature | Onalespib (AT13387) | Ganetespib (STA-9090) |
| Chemical Class | Non-ansamycin, fragment-derived | Resorcinolic triazolone |
| Key Preclinical Strength | Blood-brain barrier penetration, long duration of action.[2][4][8] | Broad-spectrum potency, ability to overcome drug resistance.[6][16][18] |
| Primary Cancer Models | Glioblastoma, Prostate Cancer.[1][2][4][8][9] | NSCLC, Breast Cancer, Thyroid Cancer, various hematological malignancies.[6][13][15][16][20] |
| Combination Synergy | Temozolomide, Radiotherapy.[4][8][10] | Taxanes, EGFR/ALK inhibitors.[6][13][19][20] |
| Safety Profile | Generally well-tolerated; diarrhea and fatigue are common.[1][11][12] | Favorable safety profile; lacks significant hepatotoxicity and ocular toxicity.[16][21] |
Experimental Protocols: A Methodological Framework
The following provides a generalized, step-by-step methodology for key experiments typically employed in the preclinical evaluation of Hsp90 inhibitors like onalespib and ganetespib.
In Vitro Cytotoxicity Assay
-
Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Hsp90 inhibitor (e.g., onalespib or ganetespib) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., resazurin-based or ATP-based) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blot Analysis of Client Protein Degradation
-
Cell Lysis: Treat cells with the Hsp90 inhibitor for a specific time course, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Hsp90 client proteins (e.g., EGFR, AKT, AR) and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Caption: A generalized experimental workflow for preclinical evaluation of Hsp90 inhibitors.
Conclusion and Future Directions
Both onalespib and ganetespib have demonstrated compelling preclinical activity as second-generation Hsp90 inhibitors. Onalespib's ability to penetrate the CNS makes it a particularly attractive candidate for brain malignancies. In contrast, ganetespib's broad-spectrum potency and its efficacy in overcoming resistance to other targeted therapies suggest its potential in a wider range of solid and hematological cancers.
The choice between these two agents for further development or for specific research applications will likely depend on the cancer type and the specific molecular drivers of the disease. Future preclinical studies should aim for direct head-to-head comparisons in well-defined cancer models to further delineate their respective therapeutic windows and optimal combination partners. The continued exploration of these potent Hsp90 inhibitors holds significant promise for advancing the landscape of targeted cancer therapy.
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Pharmacodynamic and Clinical Results from a Phase I/II Study of the HSP90 Inhibitor Onalespib in Combination with Abiraterone Acetate in Prostate Cancer. AACR Journals. [Link]
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onalespib. My Cancer Genome. [Link]
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A phase I and pharmacokinetic study of multiple schedules of ganetespib (STA-9090), a heat shock protein 90 inhibitor, in combination with docetaxel for subjects with advanced solid tumor malignancies. ASCO Publications. [Link]
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Ganetespib and HSP90: Translating Preclinical Hypotheses into Clinical Promise. AACR Journals. [Link]
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Efficacy of an HSP90 inhibitor, ganetespib, in preclinical thyroid cancer models. PMC. [Link]
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Ganetespib: research and clinical development. PMC. [Link]
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Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling. Spandidos Publications. [Link]
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A Comparative Guide: AT13387 (Onalespib) Versus First-Generation HSP90 Inhibitors
In the landscape of targeted cancer therapy, the 90-kilodalton heat shock protein (HSP90) has emerged as a critical node in cellular signaling, making it a compelling target for drug development.[1][2] This guide provides an in-depth comparison of AT13387 (onalespib), a second-generation HSP90 inhibitor, with its first-generation predecessors. We will delve into the mechanistic nuances, comparative efficacy, and the experimental data that underscore the evolution of HSP90-targeted therapies.
The Rationale for HSP90 Inhibition in Oncology
HSP90 is a molecular chaperone essential for the stability and function of a multitude of "client" proteins, many of which are integral to the hallmarks of cancer.[1][2] In malignant cells, HSP90 is often overexpressed and exists in a high-affinity, multichaperone complex that supports the folding and activity of mutated and overexpressed oncoproteins.[2][3] These client proteins include receptor tyrosine kinases (e.g., HER2, EGFR, c-Met), signaling kinases (e.g., RAF1, Akt), and transcription factors that drive tumor growth, proliferation, and survival.[1][4][5] Inhibition of HSP90's ATPase activity disrupts the chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of these client proteins and the simultaneous blockade of multiple oncogenic pathways.[3][6][7]
First-Generation HSP90 Inhibitors: A Promising Start with Significant Hurdles
The first wave of HSP90 inhibitors was dominated by natural products, primarily the ansamycin antibiotic geldanamycin and its semi-synthetic derivative, 17-allylamino-17-demethoxygeldanamycin (17-AAG).[5][8][9] These compounds were instrumental in validating HSP90 as a therapeutic target. They demonstrated the ability to induce the degradation of key oncoproteins and exhibit anti-tumor activity in preclinical models.[5][8]
However, the clinical development of first-generation inhibitors was hampered by several significant limitations:
-
Poor Physicochemical Properties: Geldanamycin and 17-AAG suffer from poor solubility and a lack of oral bioavailability, complicating their formulation and administration.[8][10]
-
Hepatotoxicity: The benzoquinone moiety in ansamycins is associated with hepatotoxicity, a dose-limiting toxicity observed in clinical trials.[11][12]
-
Induction of the Heat Shock Response: A major mechanism of resistance to N-domain HSP90 inhibitors is the potent induction of the heat shock response.[13][14][15] Inhibition of HSP90 releases Heat Shock Factor 1 (HSF1) from its repressive complex with HSP90, leading to the upregulation of pro-survival chaperones like HSP70 and HSP27, which can compensate for HSP90 inhibition and confer resistance.[13][14][15]
-
Limited Clinical Efficacy: While showing some promise, the overall clinical activity of first-generation inhibitors as monotherapies was modest.[11][16]
AT13387 (Onalespib): A Second-Generation Inhibitor Designed for Improved Therapeutic Potential
AT13387 is a potent, synthetic, small-molecule inhibitor of HSP90 that was designed to overcome the limitations of its predecessors.[17][18] It binds to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone function and promoting the degradation of oncogenic client proteins.[17]
Key Advantages of AT13387:
-
Improved Pharmaceutical Properties: AT13387 is orally bioavailable, offering a significant advantage in terms of patient convenience and potential for more flexible dosing regimens.[17][18]
-
Potency and Prolonged Duration of Action: Preclinical studies have demonstrated that AT13387 is a highly potent inhibitor of HSP90.[19][20] A key differentiator is its remarkably long duration of action. In vitro, the depletion of client proteins can persist for several days after the removal of the drug.[19][21] This prolonged pharmacodynamic effect is also observed in vivo, with client protein suppression lasting up to 72-96 hours in tumor xenografts following a single dose.[19][21] This extended duration of action may be attributed to its high binding affinity and slow dissociation from the HSP90 target.
-
Overcoming Resistance: AT13387 has shown efficacy in models resistant to first-generation HSP90 inhibitors like 17-AAG.[22][23] Furthermore, it has demonstrated the ability to overcome resistance to other targeted therapies. For instance, it is effective in non-small cell lung cancer (NSCLC) models with the T790M EGFR mutation, which confers resistance to EGFR tyrosine kinase inhibitors.[24] Preclinical data also suggests that combining AT13387 with targeted agents can delay the emergence of resistance.[4]
-
Favorable Safety Profile: While still associated with class-related toxicities, clinical studies of AT13387 (onalespib) have established a manageable safety profile, with common adverse events including gastrointestinal, hepatic, and hematologic effects.[25][26]
Comparative Experimental Data
The superior preclinical profile of AT13387 is evident in comparative studies against first-generation inhibitors.
In Vitro Potency
AT13387 consistently demonstrates potent anti-proliferative activity across a broad range of cancer cell lines, with GI50 values often in the nanomolar range.
| Cell Line | Tumor Type | AT13387 GI50 (nM) |
| NCI-H1975 | Non-Small Cell Lung Cancer | 27[19] |
| BT474 | Breast Carcinoma | 13[19] |
| A375 | Melanoma | 18[19] |
| TFK-1 | Cholangiocarcinoma | 19[19] |
| GIST430 | Imatinib-resistant GIST | <100[22] |
| GIST48 | Multiple TKI-resistant GIST | <100[22] |
Table 1: Anti-proliferative activity of AT13387 in various human tumor cell lines.
Duration of Client Protein Degradation
A key advantage of AT13387 is its sustained pharmacodynamic effect. The following data from a study in NCI-H1975 xenografts illustrates the prolonged suppression of client proteins by AT13387 compared to 17-AAG.
| Time Post-Dose | AT13387 | 17-AAG |
| EGFR | ||
| 48h | Suppressed | Recovering |
| 72h | Suppressed | Near Baseline |
| 96h | Still Suppressed | Baseline |
| pS6 | ||
| 48h | Suppressed | Recovering |
| 72h | Suppressed | Near Baseline |
Table 2: Comparative duration of client protein and downstream signaling suppression in NCI-H1975 xenografts following a single dose of AT13387 or 17-AAG.[21]
Experimental Protocols
To provide a practical context for the evaluation of HSP90 inhibitors, we outline a standard experimental workflow.
Experimental Workflow for Evaluating HSP90 Inhibitors
Caption: A typical experimental workflow for the preclinical evaluation of HSP90 inhibitors.
Detailed Protocol: Western Blot for Client Protein Degradation
This protocol is fundamental for assessing the mechanism of action of HSP90 inhibitors.
-
Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H1975, BT474) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of AT13387 or a first-generation inhibitor (e.g., 17-AAG) for the desired time points (e.g., 6, 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., EGFR, HER2, Akt, RAF1), HSP70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[27]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27] Quantify the band intensities and normalize the client protein levels to the loading control to determine the extent and duration of degradation.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the HSP90 chaperone cycle and the impact of N-terminal inhibitors like AT13387.
Sources
- 1. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. HSP90 Inhibitors | HSP90 [hsp90.ca]
- 9. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Hsp90 inhibitors as anti-cancer agents, from basic discoveries to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 17. Facebook [cancer.gov]
- 18. The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. selleckchem.com [selleckchem.com]
- 21. biotechduediligence.com [biotechduediligence.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. The HSP90 inhibitor, AT13387, is effective against imatinib-sensitive and -resistant gastrointestinal stromal tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. astx.com [astx.com]
- 25. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Validation Guide: Onalespib (AT13387) in Neuro-Oncology and Resistant Prostate Models
Executive Summary: The Second-Generation Advantage
Onalespib (AT13387) represents a critical evolution in HSP90 inhibition. Unlike first-generation ansamycins (e.g., 17-AAG) which were hampered by hepatotoxicity and poor solubility, Onalespib is a synthetic resorcinol-based inhibitor. Its defining characteristics are extended duration of action (sustained client depletion >72 hours post-exposure) and Blood-Brain Barrier (BBB) penetrance .
This guide outlines the technical framework for validating Onalespib in "hard-to-treat" indications: specifically Glioblastoma Multiforme (GBM) and AR-V7 positive Castration-Resistant Prostate Cancer (CRPC) .
Mechanistic Architecture & Comparative Analysis
Mechanism of Action (MoA)
Onalespib binds to the N-terminal ATP-binding pocket of HSP90 with high affinity (
Visualizing the Pathway
The following diagram illustrates the disruption of the chaperone complex and the subsequent "Client Clearance" outcome.
Figure 1: Onalespib Mechanism of Action. Competitive binding at the N-terminus forces client protein ubiquitination and degradation while triggering HSP70 feedback.
Comparative Technical Specifications
Researchers must justify the selection of Onalespib over established alternatives.
| Feature | Onalespib (AT13387) | 17-AAG (Tanespimycin) | Ganetespib (STA-9090) |
| Generation | 2nd Gen (Synthetic Resorcinol) | 1st Gen (Ansamycin derivative) | 2nd Gen (Triazolone) |
| Binding Affinity ( | 0.7 nM (High Potency) | 6.7 nM | ~2-4 nM |
| Duration of Action | Long (>72h post-washout) | Short (Reversible toxicity) | Moderate/Long |
| BBB Penetration | Yes (Crosses intact BBB) | Poor | Limited/Moderate |
| Solubility | High (Formulation stable) | Low (Requires DMSO/Cremophor) | High |
| Primary Toxicity | GI (Diarrhea), Fatigue | Hepatotoxicity | Ocular (Visual disturbances) |
| Key Indication Fit | Glioblastoma, CRPC | Historical Reference | Lung (NSCLC), AML |
Scientist's Note: The "Long Duration of Action" is the critical differentiator. In in vitro washout experiments, Onalespib maintains client suppression for 48–72 hours after the drug is removed, whereas client levels often recover within 12–24 hours with other inhibitors. This allows for intermittent dosing (e.g., QDx2 weekly), reducing cumulative toxicity.
Experimental Validation Framework
To validate Onalespib in a new cancer type, you must demonstrate two things: Target Engagement (HSP70 induction) and Functional Impact (Client degradation + Phenotypic death).
Workflow Logic
The following diagram outlines the decision tree for validating Onalespib in a resistant cell line.
Figure 2: Step-by-step validation workflow for Onalespib in novel cancer indications.
Detailed Experimental Protocols
In Vitro Cytotoxicity (IC50)
Objective: Establish the potency baseline. Onalespib IC50 values in sensitive lines (e.g., A375, H1975) are typically 15–30 nM .
-
Reagents: CellTiter-Glo or MTS.
-
Protocol:
-
Seed cells (3,000–5,000/well) in 96-well plates. Allow 24h attachment.
-
Treat with Onalespib (Serial dilution: 0.1 nM to 1000 nM).
-
Incubate for 72 hours (Critical: HSP90 inhibition is cytostatic before becoming cytotoxic; 24h is insufficient).
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Client Protein Degradation (The "Signature" Assay)
Objective: Confirm that cell death is driven by HSP90 inhibition, not off-target toxicity. Target Clients:
-
GBM: EGFR, EGFRvIII, AKT, c-Met.
-
Prostate (CRPC): AR-FL (Full Length), AR-V7 (Splice Variant), GR (Glucocorticoid Receptor).
Protocol:
-
Treatment: Treat cells with 5x IC50 of Onalespib.
-
Timepoints: Harvest lysates at 6h, 24h, and 48h .
-
Western Blot:
-
Primary Antibodies: Anti-EGFR or Anti-AR; Anti-HSP70 (Positive Control for inhibition); Anti-GAPDH (Loading Control).
-
Expected Result:
-
HSP70: Significant upregulation (2–5 fold) by 6–12h.
-
Clients (EGFR/AR): >80% degradation by 24h.
-
Downstream: Loss of p-AKT or p-ERK.
-
-
The "Washout" Experiment (Validating Duration)
This experiment proves the "Long-Acting" claim.
-
Treat cells with Onalespib (100 nM) for 6 hours .
-
Remove media, wash 3x with PBS, and replace with drug-free media.
-
Harvest lysates at 24h, 48h, and 72h post-washout.
-
Success Criteria: Client proteins remain suppressed at 48h post-washout. (In contrast, 17-AAG treated cells usually show client recovery by this time).
Case Study Data: Validating in New Types
Glioblastoma (GBM)[1]
-
Challenge: Most drugs fail to cross the BBB.
-
Onalespib Data: In orthotopic xenografts (U87MG), Onalespib (30 mg/kg) showed significant accumulation in brain tissue.
-
Synergy: Combine with Temozolomide (TMZ) .[1] Onalespib depletes MGMT and AKT, sensitizing cells to TMZ-induced DNA damage.
Castration-Resistant Prostate Cancer (CRPC)
-
Challenge: Resistance to Abiraterone/Enzalutamide via AR-V7 expression.
-
Onalespib Data: Unlike AR antagonists that require the Ligand Binding Domain (missing in AR-V7), Onalespib degrades the AR protein itself.
-
Result: Depletion of AR-V7 mRNA splicing factors and direct protein degradation.[2]
References
-
Canella, A. et al. (2017). Efficacy of Onalespib, a Long-Acting Second-Generation HSP90 Inhibitor, as a Single Agent and in Combination with Temozolomide against Malignant Gliomas.[3] Clinical Cancer Research.[3]
-
Graham, B. et al. (2012). The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. Cancer Science.[1][4]
-
Ferraldeschi, R. et al. (2016). Second-generation HSP90 inhibitor onalespib blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells. Oncotarget.
-
Shimamura, T. et al. (2012). Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer.[5][6] Clinical Cancer Research.[3]
-
Selleck Chemicals. Onalespib (AT13387) Datasheet and Technical Information.
Sources
- 1. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Efficacy of Onalespib, a Long-Acting [research.amanote.com]
- 4. Second-generation HSP90 inhibitor onalespib blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. stressmarq.cn.com [stressmarq.cn.com]
Comparative Technical Guide: Onalespib (AT13387) and Targeted HSP90 Inhibition
[1]
Executive Summary: The Second-Generation Advantage
Onalespib (AT13387) represents a critical evolution in the targeting of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability of oncogenic "client" proteins (e.g., EGFR, HER2, BRAF, AKT).[1][2] Unlike first-generation ansamycins (e.g., 17-AAG) which were limited by hepatotoxicity and poor solubility, or early second-generation isoxazoles (e.g., AUY922) plagued by dose-limiting ocular toxicity, Onalespib offers a distinct pharmacological profile.
Key Technical Differentiators:
-
Extended Tumor Residence Time: Onalespib exhibits a long duration of action, with detectable tumor levels >240 hours post-dosing in xenograft models, allowing for once-weekly dosing schedules.
-
CNS Penetration: Unlike most HSP90 inhibitors, Onalespib crosses the blood-brain barrier (BBB), making it a viable candidate for glioblastoma and brain metastases.
-
Safety Profile: It avoids the severe hepatotoxicity of 17-AAG and the high-incidence night blindness associated with AUY922, though cardiac enzymes and mucositis require monitoring.
Mechanistic Analysis & Signaling Pathway
HSP90 inhibition does not target a single signaling node; it induces the simultaneous degradation of multiple oncogenic drivers.[2][3] This "combinatorial" effect is its primary theoretical advantage over single-kinase inhibitors.
The Chaperone Cycle & Inhibition
Onalespib binds to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition prevents ATP hydrolysis, which is required for the chaperone's conformational clamp. Without this clamp, client proteins are ubiquitinated by E3 ligases (e.g., CHIP) and degraded by the proteasome.
DOT Diagram: HSP90 Inhibition Pathway
Caption: Mechanism of Onalespib-induced proteotoxicity. Inhibition of HSP90 leads to client protein destabilization and proteasomal degradation, while simultaneously triggering the heat shock response (HSP70 induction).
Comparative Technical Analysis
The following table synthesizes experimental data comparing Onalespib against key historical and current competitors.
Table 1: Comparative Pharmacodynamics & Safety Profile
| Feature | Onalespib (AT13387) | 17-AAG (Tanespimycin) | Luminespib (AUY922) | Ganetespib (STA-9090) |
| Generation | 2nd Gen (Fragment-based) | 1st Gen (Ansamycin) | 2nd Gen (Isoxazole) | 2nd Gen (Resorcinol) |
| Potency (Kd/IC50) | ~0.7 nM (High Potency) | ~6.7 nM | ~1-5 nM | ~2-10 nM |
| Tumor Residence | Long (>72h PD effect) | Short | Moderate | Moderate |
| CNS Penetration | Yes (Crosses BBB) | Poor (P-gp substrate) | Poor | Low/Moderate |
| Solubility | High (Water soluble) | Poor (Requires DMSO/Cremophor) | Good | Good |
| Primary Toxicity | Cardiac (Troponins), Mucositis | Hepatotoxicity , GI | Ocular (Night Blindness) | Diarrhea, Fatigue |
| Clinical Status | Phase II (Combos) | Discontinued | Stalled (Ocular tox) | Stalled/Mixed |
Critical Insight - The "Long-Acting" Differentiator: Onalespib's extended residence time is not merely a pharmacokinetic quirk; it is a therapeutic strategy. Rapid clearance from plasma (reducing systemic toxicity) combined with prolonged retention in the tumor (due to high affinity and slow off-rate) allows for intermittent dosing (e.g., QW or BIW). This "hit-and-run" approach helps manage the toxicity often associated with continuous HSP90 suppression [1, 4].
Critical Insight - Ocular Toxicity: A major failure point for AUY922 was retinal accumulation leading to night blindness. Onalespib has demonstrated a more favorable ocular safety profile in Phase I/II trials, likely due to differences in tissue distribution and affinity for retinal transporters, although cardiac monitoring remains standard [6, 7].
Experimental Protocols for Validation
To validate the efficacy of Onalespib versus alternatives, researchers must employ self-validating systems that measure both Target Engagement (HSP70 induction) and Functional Efficacy (Client degradation).
Protocol A: Comparative Client Protein Degradation Assay (Western Blot)
This protocol quantifies the potency of HSP90 inhibitors by measuring the degradation rate of labile clients (EGFR, HER2) relative to the induction of HSP70.
Reagents:
-
Cell Lines: NCI-H1975 (EGFR-mutant NSCLC) or BT474 (HER2+ Breast).
-
Compounds: Onalespib (10-1000 nM), 17-AAG (Control).
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.[3]
-
Antibodies: Anti-EGFR, Anti-HER2, Anti-AKT, Anti-HSP70, Anti-GAPDH (Loading Control).
Workflow:
-
Seeding: Plate cells at
cells/well in 6-well plates. Allow attachment for 24h. -
Treatment: Treat with Onalespib at logarithmic concentrations (e.g., 10, 30, 100, 300 nM) for 24 hours .
-
Control: DMSO (Vehicle) and 17-AAG (Positive Control).
-
-
Lysis: Wash with ice-cold PBS. Lyse on ice for 20 min. Centrifuge at 14,000xg for 15 min.
-
Quantification: BCA Protein Assay to normalize loading mass (20-30 µ g/lane ).
-
Immunoblotting:
-
Data Analysis: Densitometry normalized to GAPDH. Calculate EC50 for degradation.
Validation Criteria:
-
Success: >50% reduction in EGFR/HER2 at <100 nM Onalespib.
-
Biomarker Check: Robust induction of HSP70 must be observed; absence indicates lack of target engagement or assay failure.
Protocol B: Tumor Residence Time Assessment (In Vivo)
To verify the "long-acting" claim of Onalespib.
Workflow:
-
Model: Establish subcutaneous xenografts (e.g., A375 melanoma) in nude mice.
-
Dosing: Administer a single bolus dose of Onalespib (e.g., 60 mg/kg IV).
-
Sampling: Harvest tumors at t = 6, 24, 48, 72, and 96 hours.
-
Analysis:
-
Homogenize tumor tissue.
-
PK Analysis: LC-MS/MS to measure drug concentration.
-
PD Analysis: Western blot of tumor lysate for EGFR/AKT levels.
-
-
Expected Result: Onalespib levels detectable in tumor >72h; Client protein suppression maintained >48-72h despite plasma clearance [4].
DOT Diagram: Experimental Workflow
Caption: Step-by-step workflow for validating HSP90 inhibitor potency via Western Blotting.
Combination Strategies
Onalespib is rarely used as a monotherapy in current clinical designs due to the rapid emergence of resistance (often via HSF1-mediated heat shock response).
-
Chemosensitization: Onalespib sensitizes tumors to taxanes (e.g., Paclitaxel) by degrading tubulin and survival kinases that mediate resistance [5].
-
Radiosensitization: HSP90 inhibition impairs the DNA damage response (DDR) by destabilizing clients like CHK1 and ATR. Onalespib combined with radiation has shown synergy in glioblastoma models [3].
-
Targeted Therapy Synergy: Combining Onalespib with EGFR inhibitors (e.g., Osimertinib) prevents "oncogene switching" and delays resistance in NSCLC [8].
References
-
Selleck Chemicals. Onalespib (AT13387) Chemical Information and Biological Activity.Link
-
MedChemExpress. Onalespib (AT13387) Mechanism of Action & Protocol.Link
-
Canella, A. et al. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas. Clinical Cancer Research. Link
-
Graham, B. et al. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. Cancer Science. Link
-
Oh, D.Y. et al. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer.[5] Therapeutic Advances in Medical Oncology.[5] Link
-
BenchChem. A Comparative Guide to the In Vivo Toxicity of Zelavespib and Other HSP90 Inhibitors.Link(Note: Generalized reference for toxicity comparison tables)
-
Zhou, D. et al. Ocular toxicity of investigational anti-cancer drugs in early phase clinical trials. BMC Cancer. Link
-
Astex Pharmaceuticals. The HSP90 inhibitor, onalespib (AT13387), delays the emergence of resistance to erlotinib in an EGFR-driven xenograft model.Link
Sources
- 1. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [astx.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Comparative Technical Guide: Onalespib (AT13387) vs. Standard-of-Care Chemotherapy
Part 1: Executive Summary
This guide provides a technical comparison between Onalespib (AT13387) , a second-generation, long-acting Hsp90 inhibitor, and Standard-of-Care (SoC) chemotherapies (specifically Taxanes and Alkylating Agents ).
While traditional chemotherapy relies on broad cytotoxicity—stabilizing microtubules (Paclitaxel) or alkylating DNA (Temozolomide)—Onalespib operates via proteostasis disruption . It targets the Hsp90 chaperone machinery, leading to the simultaneous degradation of multiple oncogenic client proteins (e.g., EGFR, AKT, HER2).
Key Differentiator: unlike first-generation ansamycin derivatives (e.g., 17-AAG) which suffered from hepatotoxicity and poor solubility, Onalespib exhibits a prolonged duration of target inhibition (PD half-life exceeding PK half-life) and, critically, Blood-Brain Barrier (BBB) penetrance , positioning it as a superior candidate for Glioblastoma (GBM) and CNS metastases compared to standard agents that fail to cross the BBB.
Part 2: Mechanistic Divergence
To understand the comparative efficacy, one must analyze the distinct modes of action. Chemotherapy often induces resistance via alternative signaling pathway activation. Onalespib circumvents this by collapsing the signaling nodes themselves.
Comparative Mechanism of Action
| Feature | Onalespib (AT13387) | Taxanes (Paclitaxel/Docetaxel) | Alkylating Agents (Temozolomide) |
| Primary Target | N-terminal ATP-binding pocket of Hsp90 | DNA (O6-guanine methylation) | |
| Cellular Effect | Ubiquitin-proteasomal degradation of client proteins | G2/M phase arrest; Microtubule stabilization | DNA double-strand breaks; Apoptosis |
| Resistance Mechanism | Hsp70 upregulation (heat shock response) | Tubulin mutations; Efflux pumps (P-gp) | MGMT repair enzyme upregulation |
| Duration of Action | Extended (Sustained client depletion >72h post-dose) | Transient (Requires weekly/cycle dosing) | Short (T1/2 ~1.8 hrs) |
Pathway Visualization: The Chaperone Cycle vs. Cytotoxic Intervention
The following diagram illustrates how Onalespib interrupts the Hsp90 chaperone cycle, contrasting with the downstream structural targets of chemotherapy.
Caption: Onalespib competes with ATP for Hsp90 binding, diverting oncogenic clients to the proteasome, whereas chemotherapy targets structural/genomic integrity.
Part 3: Preclinical Head-to-Head Performance
Experimental data indicates that Onalespib is most effective when used to sensitize tumors to SoC or overcome resistance, rather than as a monotherapy replacement.
Glioblastoma (GBM): Onalespib vs. Temozolomide (TMZ)
In GBM, the BBB is the primary obstacle.[1] SoC (TMZ) crosses it, but resistance (MGMT expression) is common.
-
Experiment: Orthotopic glioma xenografts (mice/zebrafish).
-
Result: Onalespib monotherapy extended survival comparable to TMZ alone in some models, but the combination (Onalespib + TMZ) showed synergistic efficacy.[1][2]
-
Data Point: Onalespib levels in brain tissue exceeded plasma concentrations 2 hours post-dose, confirming BBB penetration [1].[2]
Triple-Negative Breast Cancer (TNBC): Onalespib vs. Paclitaxel[3][4]
-
Context: Paclitaxel resistance often stems from Hsp90-dependent survival signaling (e.g., AKT pathway).
-
Result: In paclitaxel-resistant xenografts, Onalespib restored sensitivity. The combination resulted in significantly greater tumor volume reduction compared to Paclitaxel monotherapy [2].
Prostate Cancer: The Clinical Divergence
-
Comparison: Onalespib + Abiraterone vs. Abiraterone (SoC).
-
Outcome: While preclinical models showed AR (Androgen Receptor) depletion, Phase II clinical trials failed to show significant PSA response or survival benefit over SoC alone, leading to the discontinuation of this specific combination [3]. This highlights the gap between pharmacodynamic success (protein degradation) and clinical success in certain contexts.
Part 4: Experimental Protocols for Validation
To validate Onalespib's efficacy against SoC in your own research, use the following Pharmacodynamic (PD) Marker Assay . This protocol validates "Target Engagement" (Hsp70 induction) and "Client Depletion" (EGFR/AKT loss).
Protocol: Client Protein Degradation Assay (Western Blot)
Objective: Quantify the "Molecular Shock" of Onalespib vs. Cytotoxic stress of Chemo.
-
Cell Seeding: Seed tumor cells (e.g., U87-MG for GBM, MDA-MB-231 for TNBC) at
cells/well in 6-well plates. -
Treatment:
-
Arm A (Control): DMSO (0.1%).
-
Arm B (SoC): Paclitaxel (10 nM) or TMZ (100
M). -
Arm C (Onalespib): Onalespib (100 nM).[3]
-
-
Incubation: Incubate for 24, 48, and 72 hours . Note: Onalespib's effect is long-duration; 72h is critical.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Western Blotting Targets:
Workflow Visualization
Caption: Workflow to distinguish Onalespib's proteostatic mechanism from standard cytotoxic effects.
Part 5: Clinical Data Summary
The following table summarizes key clinical trials where Onalespib was compared or combined with SoC.
| Indication | Regimen | Comparison/Context | Outcome | Reference |
| TNBC | Onalespib + Paclitaxel | Phase Ib (Paclitaxel-refractory) | RP2D Established. 20% ORR; 3 Complete Responses in taxane-pretreated patients.[9] | [2] |
| Glioblastoma | Onalespib + TMZ | Preclinical Xenograft | Synergistic. Extended survival vs. TMZ alone.[2][8] Clinical trials initiated based on this data.[5][7] | [1] |
| Prostate (CRPC) | Onalespib + Abiraterone | Phase II vs. Abiraterone | Negative. No significant PSA response improvement over SoC. | [3] |
| NSCLC (ALK+) | Onalespib + Crizotinib | Phase II | Resistance Delay. Combination delayed resistance emergence compared to Crizotinib monotherapy. | [4] |
Part 6: Conclusion
Onalespib represents a significant evolution in Hsp90 inhibition, solving the pharmacokinetic and toxicity issues of previous generations.[2]
-
Vs. Chemotherapy: It is not a 1:1 replacement but a potentiator . It destabilizes the survival proteins that tumor cells use to resist chemotherapy (e.g., AKT/NF-
B upregulation in response to Taxanes). -
Strategic Use: Its highest value lies in CNS-involved tumors (due to BBB penetration) and combination regimens where it prevents the emergence of resistance to targeted therapies or chemotherapies.
For researchers, the critical validation step is confirming Hsp70 induction (biomarker) alongside client protein depletion, ensuring that the drug is hitting its target even if tumor volume reduction is delayed compared to the rapid cytotoxicity of taxanes.
References
-
Efficacy of Onalespib, a Long-Acting Second-Generation HSP90 Inhibitor, as a Single Agent and in Combination with Temozolomide against Malignant Gliomas Source: Clinical Cancer Research (NIH/PubMed) URL:[Link]
-
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Validating Synergistic Effects of Onalespib with Kinase Inhibitors: A Technical Guide
Introduction: The Rationale for Rational Combination Therapy
In the landscape of targeted cancer therapy, the development of resistance remains a formidable challenge. Kinase inhibitors, while initially effective, often succumb to adaptive mechanisms within tumor cells that reactivate pro-survival signaling pathways. Onalespib, a potent, second-generation inhibitor of Heat Shock Protein 90 (HSP90), offers a compelling strategy to counteract these resistance mechanisms.[1]
HSP90 is a molecular chaperone essential for the stability and function of a multitude of oncogenic "client" proteins, including many kinases that are the targets of current therapies (e.g., EGFR, BRAF, ALK, AKT).[2][3][4] By inhibiting HSP90, Onalespib triggers the degradation of these client proteins, disrupting multiple signaling pathways simultaneously.[5][6] This multi-pronged attack forms the basis of a powerful synergistic relationship when combined with specific kinase inhibitors. The goal is to create a therapeutic effect that is greater than the sum of its parts, a concept quantitatively defined as synergy.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments aimed at validating the synergistic effects of Onalespib in combination with other kinase inhibitors. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into data analysis and interpretation, grounded in established scientific principles.
The Mechanistic Underpinning: Co-dependency of Kinases on HSP90
Cancer cells often become addicted to the activity of a specific oncogenic kinase. Kinase inhibitors exploit this dependency. However, the tumor can adapt by, for example, acquiring secondary mutations in the target kinase or upregulating parallel signaling pathways. This is where the role of HSP90 becomes critical.[3] Many of these oncogenic kinases, whether in their wild-type or mutated form, are conformationally unstable and rely on the HSP90 chaperone machinery for their proper folding and to avoid degradation.[7][8]
Inhibition of HSP90 with Onalespib leads to the destabilization and subsequent proteasomal degradation of these client kinases.[5] This action can:
-
Prevent or Overcome Resistance: By degrading the target kinase, including mutated forms that may be resistant to the kinase inhibitor, Onalespib can restore or enhance sensitivity.
-
Induce a Multi-Target Attack: HSP90 inhibition affects numerous signaling pathways at once, making it more difficult for the cancer cell to develop escape routes.[3][6]
-
Enhance Apoptosis: The simultaneous blockade of multiple survival signals can more effectively push cancer cells towards programmed cell death.[9][10]
The following diagram illustrates the central role of HSP90 in stabilizing a client kinase (e.g., a Receptor Tyrosine Kinase) and how the combination of Onalespib and a kinase inhibitor leads to a more profound pathway inhibition.
Caption: Onalespib and kinase inhibitors create a dual blockade, leading to synergistic cell death.
A Validated Workflow for Assessing Synergy
A systematic approach is crucial for robustly validating a synergistic interaction. The following workflow outlines the key experimental stages, from initial screening to mechanistic validation.
Caption: Western blot targets for validating the mechanism of synergistic action.
Conclusion and Future Perspectives
Validating the synergistic effects of Onalespib with kinase inhibitors requires a rigorous, multi-faceted experimental approach. By combining quantitative measures of cell viability with mechanistic studies of apoptosis and signal transduction, researchers can build a compelling case for a rational combination therapy. The workflow and protocols detailed in this guide provide a robust framework for these investigations.
The promising preclinical data for Onalespib combinations underscore its potential to overcome treatment resistance and improve patient outcomes. [9][10][11][12]Future work should focus on expanding these findings into more complex models, such as 3D spheroids and in vivo xenografts, to better predict clinical efficacy. [11][12]Ultimately, well-validated preclinical synergy is the critical first step toward translating these powerful combination strategies into the clinic. [13][14][15][16]
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Onalespib: A Comparative Guide to Clinical Trial Outcomes and Research Implications
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Heat Shock Protein 90 (HSP90) remains a compelling strategy due to its critical role in the conformational maturation and stability of a multitude of oncogenic client proteins. Onalespib (AT13387), a potent, second-generation, non-ansamycin HSP90 inhibitor, has been the subject of extensive preclinical and clinical investigation. This guide provides a comprehensive analysis of Onalespib's clinical trial results, a comparative assessment against other HSP90 inhibitors, and a forward-looking perspective on its implications for future research and drug development.
The Rationale for Targeting HSP90 in Oncology
HSP90 is a highly conserved molecular chaperone that is essential for maintaining cellular proteostasis. In cancer cells, which are often characterized by a high degree of protein misfolding and a reliance on mutated or overexpressed oncoproteins, there is a heightened dependence on HSP90 function. This "addiction" provides a therapeutic window, as inhibition of HSP90 can lead to the simultaneous degradation of numerous client proteins that are critical for tumor growth, proliferation, survival, and angiogenesis.
The mechanism of action of Onalespib involves binding to the N-terminal ATP-binding pocket of HSP90, which inhibits its chaperone activity and leads to the ubiquitination and subsequent proteasomal degradation of its client proteins. A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins, particularly HSP70, which serves as a valuable pharmacodynamic biomarker of target engagement.
Onalespib Clinical Trial Performance: A Detailed Overview
Onalespib has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other anti-cancer agents, across a range of solid tumors.
Combination Therapy Trials
In a Phase Ib study (NCT02474173), Onalespib was combined with paclitaxel in patients with advanced TNBC.[1][2][3][4] The trial established a recommended Phase II dose (RP2D) of 260 mg/m² of Onalespib with 80 mg/m² of paclitaxel.[1] In a cohort of 31 patients, the majority of whom had received prior taxane therapy, the combination demonstrated an overall response rate (ORR) of 20%, with a median duration of response (DOR) of 5.6 months and a median progression-free survival (PFS) of 2.9 months.[1] Notably, three patients achieved a complete response.[1] The most common grade ≥3 adverse events included neutropenia, anemia, lymphopenia, and diarrhea.[1]
A Phase I/II trial (NCT01685268) investigated Onalespib in combination with abiraterone acetate and prednisone/prednisolone in men with CRPC progressing on abiraterone.[5][6] While the combination showed some biological activity, evidenced by transient decreases in circulating tumor cells (CTCs) and upregulation of HSP72, it did not translate into clinical responses, with no objective or PSA responses observed.[5] The most common ≥grade 3 toxicities related to Onalespib were diarrhea and fatigue.[5]
A Phase I trial (NCT02503709) explored the combination of Onalespib with the CDK inhibitor AT7519 in patients with advanced solid tumors.[7][8][9][10] The maximally tolerated dose (MTD) was established at Onalespib 80 mg/m² and AT7519 21 mg/m².[7][8] Promising preliminary activity was observed, with partial responses in a palate adenocarcinoma and a Sertoli-Leydig tumor, and stable disease for over ten cycles in patients with colorectal and endometrial cancer.[7][9] Common drug-related adverse events were generally mild to moderate and included diarrhea, fatigue, and mucositis.[7][8]
Comparative Analysis: Onalespib vs. Other HSP90 Inhibitors
A direct head-to-head comparison of HSP90 inhibitors in the same clinical setting is rare. However, by examining the outcomes of various clinical trials, we can draw objective comparisons of their performance.
| HSP90 Inhibitor | Clinical Trial | Cancer Type(s) | Key Efficacy Results | Common Grade ≥3 Adverse Events |
| Onalespib (AT13387) | NCT02474173 (with Paclitaxel) | Advanced TNBC | ORR: 20%; Median PFS: 2.9 months[1] | Neutropenia, Anemia, Lymphopenia, Diarrhea[1] |
| NCT01685268 (with Abiraterone) | CRPC | No objective responses[5] | Diarrhea, Fatigue[5] | |
| NCT02503709 (with AT7519) | Advanced Solid Tumors | Partial responses observed[7][9] | Increased cardiac troponins, Mucositis (DLTs)[7] | |
| Pimitespib (TAS-116) | CHAPTER-GIST-301 (JapicCTI-184094) | Advanced GIST | Median PFS: 2.8 months (vs. 1.4 months with placebo)[11][12][13] | Diarrhea, Anemia, Decreased appetite, Tumor hemorrhage[11][12] |
| Ganetespib | GALAXY-2 (NCT01798485) (with Docetaxel) | Advanced NSCLC | No improvement in OS or PFS vs. docetaxel alone[14] | Neutropenia, Fatigue, Anemia, Diarrhea[14] |
| Phase II (with Docetaxel) | Metastatic Pancreatic Cancer | Disease Control Rate: 28.6%; Median PFS: 1.58 months[15] | Diarrhea, Abdominal pain, Fatigue, Nausea, Vomiting[15] | |
| Tanespimycin (17-AAG) | Phase II (with Trastuzumab) | HER2+ Breast Cancer | ORR: 22%; Median PFS: 6 months[16][17] | Diarrhea, Fatigue, Nausea, Headache[16] |
| Luminespib (NVP-AUY922) | Phase II | EGFR exon 20 NSCLC | ORR: 17%; Median PFS: 2.9 months | Diarrhea, Visual changes, Fatigue |
Implications for Future Research and Drug Development
The clinical journey of Onalespib and other HSP90 inhibitors has provided invaluable lessons for the future of this therapeutic class.
-
Combination Strategies are Key: The modest activity of HSP90 inhibitors as monotherapies in many solid tumors underscores the necessity of exploring rational combination strategies. The synergy observed with certain chemotherapies and targeted agents suggests that HSP90 inhibition can be effectively used to overcome resistance mechanisms.
-
Patient Selection and Biomarkers: The heterogeneity of responses highlights the critical need for predictive biomarkers to identify patient populations most likely to benefit from HSP90 inhibition. This could involve assessing the expression levels of key HSP90 client proteins or identifying specific tumor genetic signatures.
-
Managing On-Target Toxicities: Class-specific toxicities, such as diarrhea and fatigue, are common with HSP90 inhibitors. Developing optimal dosing schedules and supportive care strategies is crucial for improving the therapeutic index of these agents.
-
Exploring Novel Applications: The ability of Onalespib to cross the blood-brain barrier opens up exciting possibilities for its use in treating primary and metastatic brain tumors.[18] Preclinical data showing synergy with temozolomide in glioblastoma models provides a strong rationale for clinical investigation in this setting.[18]
Experimental Methodologies
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used in the evaluation of HSP90 inhibitors.
Western Blotting for HSP90 Client Protein Degradation
This protocol is essential for confirming the on-target effect of HSP90 inhibitors by measuring the degradation of their client proteins.
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the HSP90 inhibitor (e.g., Onalespib) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., AKT, HER2, RAF-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19][20]
Cell Viability Assay (XTT/MTT)
These colorimetric assays are used to assess the cytotoxic effects of HSP90 inhibitors on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the HSP90 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Immunohistochemistry (IHC) for HSP70 Induction in Tumor Biopsies
This method is used to confirm target engagement in vivo by detecting the upregulation of HSP70 in tumor tissue.
-
Tissue Preparation: Fix tumor biopsies in 10% formalin and embed them in paraffin. Cut thin sections (4-5 µm) and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced antigen retrieval using a citrate buffer.[23]
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against HSP70 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Add a streptavidin-horseradish peroxidase (SABC) complex.[24]
-
-
Visualization: Develop the signal using a DAB chromogen substrate. Counterstain with hematoxylin.
-
Analysis: Dehydrate, clear, and mount the slides. Examine the staining intensity and distribution of HSP70 under a microscope.[25][26]
Visualizing the Science: Signaling Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
HSP90 Signaling Pathway and Mechanism of Onalespib Action
Caption: A generalized workflow for comparative clinical trials of HSP90 inhibitors.
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Stangl, S., et al. (2011). Targeting membrane heat-shock protein 70 (Hsp70) on tumors by cmHsp70.1 antibody. Proceedings of the National Academy of Sciences, 108(2), 733–738. [Link]
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Theodoraki, M. A., & Caplan, A. J. (2011). Quality control and fate determination of Hsp90 client proteins. CORE. [Link]
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Modi, S., et al. (2007). Combination of trastuzumab and tanespimycin (17-AAG, KOS-953) is safe and active in trastuzumab-refractory HER-2 overexpressing breast cancer: a phase I dose-escalation study. Journal of Clinical Oncology, 25(34), 5410–5417. [Link]
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Creative Biolabs. (n.d.). Protocol of Immunohistochemistry (IHC). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 857678-38-7 (CK-666)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, in-depth procedural information for the safe and compliant disposal of the research chemical with CAS Number 857678-38-7, more commonly known as CK-666. As a potent, cell-permeable inhibitor of the Arp2/3 complex, CK-666 is a valuable tool in studying actin dynamics, cell motility, and related cellular processes.[1][2] However, its biological activity necessitates a cautious and informed approach to its handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.
This document moves beyond a simple checklist, offering a detailed rationale for each procedural step. By understanding the "why" behind these protocols, you can foster a culture of safety and ensure that every member of your team is equipped to handle this and similar research compounds with the highest degree of scientific integrity and responsibility.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. While some safety data sheets (SDS) for CK-666 may not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to recognize that as a biologically active small molecule, it should be handled with care. One available SDS classifies CK-666 as Toxic and a moderate to severe irritant to the skin and eyes .[3] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Key Hazard Considerations:
-
Biological Activity: CK-666 is designed to interfere with fundamental cellular processes.[1] Accidental exposure could have unintended biological effects.
-
Irritant Properties: Direct contact with the solid compound or concentrated solutions can cause significant irritation to the skin and eyes.[3]
-
Unknown Long-Term Effects: As a research chemical, the full toxicological profile of CK-666 may not be completely understood. A conservative approach to handling and disposal is therefore warranted.
GHS Hazard Pictograms and Statements (Inferred)
While not always explicitly stated on all supplier SDS, based on the available information, the following GHS pictograms and hazard statements should be considered when handling CK-666:
| Pictogram | Hazard Class | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
This table is a conservative recommendation based on available data and general principles for handling biologically active research compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling CK-666 and its associated waste. The principle of causality here is direct: the barrier provided by PPE physically prevents the chemical from coming into contact with your body, mitigating the risk of irritation and accidental exposure.
Mandatory PPE:
-
Eye Protection: Chemical safety goggles are required to protect against splashes of solutions or accidental contact with the powdered form of the compound.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. It is crucial to change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH/MSHA-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities of the solid compound.[3]
Segregation and Collection of CK-666 Waste: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice. It prevents unintended chemical reactions and ensures that the waste can be disposed of in the most appropriate and compliant manner.
Solid Waste Disposal
This category includes unused or expired CK-666 powder, as well as contaminated consumables such as weigh boats, contaminated paper towels, and gloves.
Protocol:
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous solid waste container. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a designated glass container for solid waste).
-
Collection: Carefully place all solid waste contaminated with CK-666 into the designated container. Avoid generating dust when handling the solid compound.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "CK-666 (CAS 857678-38-7 or 442633-00-3)". The approximate quantity of the compound should also be noted.
-
Storage: Store the sealed solid waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.
Liquid Waste Disposal
This category includes solutions of CK-666, typically dissolved in solvents like DMSO or ethanol, as well as the first rinse of any contaminated glassware.
Protocol:
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible liquid waste container. For organic solvent solutions, an HDPE or glass container is appropriate. Ensure the container has a secure, tight-fitting lid.
-
Secondary Containment: The liquid waste container must be kept in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Collection: Carefully pour all liquid waste containing CK-666 into the designated container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "CK-666," the solvent used (e.g., "in DMSO"), and the estimated concentration.
-
Storage: Store the sealed liquid waste container within its secondary containment in the SAA.
Contaminated Sharps Disposal
This category includes items that can puncture the skin, such as pipette tips, needles, or broken glass that have come into contact with CK-666.
Protocol:
-
Container Selection: Use a designated, puncture-proof sharps container.
-
Collection: Immediately place all contaminated sharps into the sharps container. Do not attempt to recap needles or manually remove pipette tips.
-
Filling and Sealing: Do not overfill the sharps container. Once it is approximately three-quarters full, securely seal the container.
-
Storage: Store the sealed sharps container in the SAA.
Decontamination of Glassware and Surfaces
Proper decontamination of reusable items and work surfaces is critical to prevent cross-contamination and accidental exposure.
Protocol for Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) to dissolve any residual CK-666. This initial rinseate is considered hazardous liquid waste and must be collected in the designated liquid waste container.
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can be washed with soap and water according to standard laboratory procedures.
Protocol for Surfaces:
-
Wipe Down: In the event of a minor spill or for routine cleaning of the work area, use a paper towel dampened with a suitable solvent (e.g., 70% ethanol) to wipe the surface.
-
Waste Disposal: The contaminated paper towels must be disposed of as solid hazardous waste.
Final Disposal Pathway: Coordination with Environmental Health & Safety
The ultimate disposal of hazardous waste is a regulated process that must be managed by trained professionals.
Workflow for Final Disposal:
Caption: Decision workflow for the final disposal of CK-666 waste.
Key Steps:
-
Request Pickup: Once your hazardous waste containers are full, or according to your institution's specific guidelines, request a waste pickup from your EHS department.
-
Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste containers.
-
Professional Disposal: Your EHS department will then manage the transportation and final disposal of the waste at a licensed and regulated hazardous waste facility. High-temperature incineration is a common and effective method for the destruction of organic chemical waste.
Crucially, never dispose of CK-666 waste down the drain or in the regular trash. This is to prevent the contamination of water systems and to protect waste management personnel who are not equipped to handle hazardous chemical waste.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental spill or exposure, a swift and appropriate response is critical.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Containment (for small spills): If the spill is small and you are trained to handle it, don appropriate PPE, and absorb the spill with a chemical spill absorbent.
-
Collection and Disposal: Collect the absorbent material and any contaminated debris and place it in a sealed container for disposal as solid hazardous waste.
-
Decontamination: Decontaminate the spill area as described in Section 4.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
By adhering to these detailed procedures, researchers can confidently and safely manage the disposal of CK-666, ensuring a secure working environment and upholding their commitment to environmental stewardship.
References
- CK-666 | Safety Data Sheet. Selleck Chemicals. (2014, May 1).
- Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. Safe Work Australia.
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- Biological Laboratory Closure. University of Missouri Environmental Health & Safety.
- Management of Waste. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- Disposal of Xpert® Test Cartridges.
- SDS #666.
- Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells. PMC.
- Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666. PMC. (2022, May 30).
- CK-666 | Arp2/3 Complex Inhibitor. MedchemExpress.com.
- Inhibition of Arp2/3 Complex after ADP-Ribosylation of Arp2 by Binary Clostridioides Toxins. MDPI. (2022, November 18).
- Purification of Native Arp2/3 Complex
- CK-666: Inhibitor of Actin-Rel
- Application Notes: Techniques for Measuring Arp2/3 Inhibition by CK-666. Benchchem.
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
